2-Chloro-3-methylisonicotinonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJBHUPGGAIECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728914 | |
| Record name | 2-Chloro-3-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195189-83-3 | |
| Record name | 2-Chloro-3-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-methylisonicotinonitrile CAS number 1195189-83-3
An In-Depth Technical Guide to 2-Chloro-3-methylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1195189-83-3), a heterocyclic building block with significant potential in medicinal chemistry and novel material synthesis. The document details its physicochemical properties, explores plausible synthetic pathways based on established chemical principles, and elucidates its role as a critical intermediate in drug discovery. Emphasis is placed on the strategic importance of its substituted pyridine scaffold, a privileged structure in numerous FDA-approved pharmaceuticals. This guide also includes representative experimental protocols for its application in cross-coupling reactions, detailed safety and handling procedures, and a discussion of its potential biological significance, serving as a vital resource for professionals in the field.
Introduction
This compound is an aromatic heteromonocyclic organic compound belonging to the substituted pyridine class.[1] Its structure, featuring a pyridine ring functionalized with chloro, methyl, and cyano groups, makes it a versatile and valuable reagent for chemical synthesis.[1] Pyridine derivatives are of paramount importance in the pharmaceutical industry; in the United States, over 88% of pharmaceuticals rely on chlorine chemistry, and chlorinated heterocyclic compounds are key components in drugs for a wide range of diseases, including cancer, high cholesterol, and depression.[2] The specific arrangement of functional groups on this molecule—a halogen for cross-coupling, a nitrile group that can be hydrolyzed or reduced, and a methyl group influencing electronic properties and steric hindrance—positions it as an ideal starting material for creating complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[3]
Physicochemical Properties and Identification
A summary of the key identifying and physical properties of this compound is presented below. While experimental data for properties like melting and boiling points are not consistently reported in public literature, the structural and chemical identifiers are well-established.
| Property | Value | Source(s) |
| CAS Number | 1195189-83-3 | [1][4][5] |
| Molecular Formula | C₇H₅ClN₂ | [1][4] |
| Molecular Weight | 152.58 g/mol | [1][4] |
| IUPAC Name | 2-chloro-3-methylpyridine-4-carbonitrile | [4] |
| Synonyms | This compound | [1][4] |
| Appearance | Solid or powder form | [1] |
| SMILES | CC1=C(C=CN=C1Cl)C#N | [4] |
| InChI Key | WXJBHUPGGAIECE-UHFFFAOYSA-N | [4] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Reaction Chemistry
A plausible approach involves the oxidation of the methyl group of a precursor like 2-chloro-3-methylpyridine, followed by conversion to the nitrile. Patent literature describes the oxidation of 2-chloro-3-methylpyridine to 2-chloronicotinic acid using oxygen in the presence of a metal catalyst like cobalt (III) acetylacetonate and an N-hydroxyphthalimide (NHPI) initiator.[6] An alternative method involves one-step oxidation using ozone with an acetate catalyst.[7]
Another established route for creating cyanopyridines is through the dehydration of a corresponding amide or via a Sandmeyer reaction on an amino-chloropyridine.[8] For instance, the synthesis of the related 2-chloronicotinonitrile can be achieved from nicotinamide-1-oxide by treatment with phosphorus pentachloride and phosphorus oxychloride.[8] This highlights a common strategy for introducing both chloro and cyano functionalities to the pyridine ring.
A potential synthetic pathway is visualized below.
Caption: Plausible synthesis of this compound.
Applications in Research and Drug Discovery
The primary utility of this compound is as a versatile building block in medicinal chemistry.[1] The chloro and cyano groups serve as reactive handles for constructing more complex molecules, particularly in the development of novel therapeutic agents.
The Role of the Chloro Substituent
The chlorine atom at the 2-position of the pyridine ring is crucial for its utility in modern synthetic chemistry. It can act as a leaving group in nucleophilic aromatic substitution reactions or, more commonly, as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, or amino groups, enabling the rapid generation of diverse chemical libraries for biological screening. The chloro group can significantly influence a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability, and can form beneficial halogen bonds with protein targets, enhancing binding affinity.[9][10]
Potential as a Scaffold in Biologically Active Molecules
Substituted pyridine and pyrazine cores are present in a vast number of biologically active compounds. For example, derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potent acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[11] Similarly, chloro-containing azetidinones have demonstrated powerful antibacterial and anti-inflammatory activity.[12] Given these precedents, this compound serves as an excellent starting point for designing novel inhibitors, receptor modulators, and other pharmacologically active agents.[13]
The workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow using a chemical building block.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating method for using this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a cornerstone of modern drug synthesis.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
Hazard Identification: The compound is classified with the following hazard statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][14]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14][15]
-
Skin Contact: Immediately wash with soap and water and rinse thoroughly.[15]
-
Eye Contact: Rinse opened eye for several minutes under running water and consult a doctor.[15]
-
Ingestion: Do not induce vomiting; call for medical help immediately.[15]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14] Recommended storage temperature is 2-8°C.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]
Conclusion
This compound, CAS 1195189-83-3, is a strategically important chemical intermediate for the synthesis of complex organic molecules. Its value is rooted in the versatile reactivity of its functional groups, particularly the chloro-substituted pyridine core, which is amenable to a wide array of modern synthetic transformations. For researchers and drug development professionals, this compound represents a key building block for constructing novel chemical entities with potential therapeutic applications. Adherence to strict safety protocols is essential when handling this reactive compound. As the demand for novel heterocyclic scaffolds continues to grow, the utility of well-designed building blocks like this compound will undoubtedly increase.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound | 1195189-83-3 [chemicalbook.com]
- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. drughunter.com [drughunter.com]
- 11. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.ca [fishersci.ca]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Physical and chemical properties of 2-Chloro-3-methylisonicotinonitrile
An In-depth Technical Guide to 2-Chloro-3-methylisonicotinonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and complex organic synthesis. It moves beyond a simple data sheet to provide an in-depth analysis of the physical and chemical properties of this compound, emphasizing the causality behind its reactivity and its practical applications as a versatile chemical intermediate.
Core Molecular Identity and Structure
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and material science. Its structure incorporates three key functional groups—a chloro group, a methyl group, and a nitrile group—on a pyridine ring, making it a valuable and reactive building block for synthesizing more complex molecules.[1]
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-chloro-3-methylpyridine-4-carbonitrile |
| Synonyms | This compound |
| CAS Number | 1195189-83-3[1][2][3] |
| Molecular Formula | C₇H₅ClN₂[1][3] |
| Molecular Weight | 152.58 g/mol [1][2][3] |
The spatial arrangement of these functional groups dictates the molecule's electronic properties and reactivity, which will be explored in subsequent sections.
References
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-methylisonicotinonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-methylisonicotinonitrile is a pivotal intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable building block in medicinal chemistry. This guide provides an in-depth, technically-grounded overview of its synthesis from the readily available starting material, 4-cyano-3-methylpyridine. The described two-step synthetic pathway involves an initial N-oxidation of the pyridine ring, followed by a regioselective chlorination. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, discusses process optimization, and outlines critical safety and handling procedures required for a safe and efficient synthesis.
The Synthetic Strategy: A Two-Step Pathway
The conversion of 4-cyano-3-methylpyridine to this compound is efficiently achieved through a two-step process. This strategy is predicated on activating the pyridine ring towards chlorination at the desired C2 position.
-
N-Oxidation: The nitrogen atom of the pyridine ring is first oxidized to form 4-cyano-3-methylpyridine N-oxide. This initial step is crucial as it electronically modifies the ring, making the α-positions (C2 and C6) susceptible to nucleophilic attack.
-
Deoxygenative Chlorination: The intermediate N-oxide is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), which facilitates the regioselective introduction of a chlorine atom at the C2 position while removing the N-oxide oxygen.
This strategic approach is a classic and reliable method for the functionalization of pyridine rings.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Step 1: N-Oxidation of 4-Cyano-3-methylpyridine
Mechanistic Rationale
The direct chlorination of 4-cyano-3-methylpyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. N-oxidation fundamentally alters this reactivity. The N-O bond in a pyridine N-oxide can donate electron density into the ring, activating the positions ortho (C2, C6) and para (C4) to the nitrogen. Simultaneously, the positively charged nitrogen atom makes these same positions highly susceptible to attack by nucleophiles in subsequent reactions. This dual nature is expertly exploited in the second step of the synthesis.
Reagent Selection for Oxidation
A variety of oxidizing agents can be employed for the N-oxidation of pyridines. Common choices include hydrogen peroxide (H₂O₂), often in acetic acid, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[1] For industrial-scale and cost-effective syntheses, hydrogen peroxide is often preferred. The use of catalysts such as phosphotungstic acid or phosphomolybdic acid in the presence of sulfuric acid and H₂O₂ has been shown to produce the N-oxide in high yield and purity.[2]
Detailed Experimental Protocol: N-Oxidation
This protocol is based on methods optimized for high yield and purity, suitable for industrial application.[2][3]
-
Reactor Setup: To a temperature-controlled reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-cyano-3-methylpyridine (1.0 eq), water (5-10 volumes), and concentrated sulfuric acid (0.1-0.2 eq).
-
Catalyst Addition: Add a catalytic amount of phosphotungstic acid (e.g., 0.01 eq).
-
Heating: Heat the stirred mixture to 85-95°C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1-1.5 eq) dropwise via the addition funnel over several hours, carefully maintaining the internal temperature within the 85-95°C range.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and stir for an additional 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to below 15°C. The product, 4-cyano-3-methylpyridine N-oxide, will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration (centrifugation on a larger scale), wash with cold water, and dry under vacuum to yield the N-oxide as a solid.
Characterization of the Intermediate
The identity and purity of the 4-cyano-3-methylpyridine N-oxide intermediate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The expected melting point is in the range of 168-172°C.[2]
Step 2: Chlorination of 4-Cyano-3-methylpyridine N-oxide
This step is the cornerstone of the synthesis, where the activated N-oxide is converted to the final chlorinated product.
Mechanistic Insights: The Role of Phosphorus Oxychloride (POCl₃)
The reaction between a pyridine N-oxide and phosphorus oxychloride (POCl₃) is a well-established method for introducing a chlorine atom at the C2 position.[4][5] The mechanism proceeds as follows:
-
Activation: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃.
-
Adduct Formation: This forms a highly reactive adduct and displaces a chloride ion.
-
Nucleophilic Attack: The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking the now highly electrophilic C2 position of the pyridine ring.
-
Rearrangement and Elimination: A subsequent rearrangement and elimination of a dichlorophosphate moiety results in the regeneration of the aromatic pyridine ring and the formation of the 2-chloro substituted product.
Chlorination Reaction Mechanism
Caption: Simplified mechanism of C2-chlorination of a pyridine N-oxide using POCl₃.
Detailed Experimental Protocol: Chlorination
WARNING: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: In a dry reaction vessel equipped with a mechanical stirrer, reflux condenser (with a drying tube), and thermometer, place the 4-cyano-3-methylpyridine N-oxide (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq), which can also serve as the solvent. Alternatively, a high-boiling inert solvent like chloroform or dichloroethane can be used.[6]
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Work-up (CAUTION): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in the fume hood. This is a highly exothermic process that liberates HCl gas.
-
Neutralization: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extraction and Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Process Optimization Data
The efficiency of this synthesis is dependent on key parameters. The following table summarizes typical conditions and expected outcomes.
| Parameter | Step 1: N-Oxidation | Step 2: Chlorination | Rationale & Notes |
| Key Reagent | 30% Hydrogen Peroxide | Phosphorus Oxychloride (POCl₃) | H₂O₂ is a cost-effective, "green" oxidant. POCl₃ is a highly effective deoxygenative chlorinating agent.[7][8] |
| Stoichiometry | 1.1 - 1.5 eq H₂O₂ | 3.0 - 5.0 eq POCl₃ | An excess of oxidant ensures complete conversion. An excess of POCl₃ drives the reaction to completion and can act as a solvent. |
| Catalyst/Solvent | H₂O / H₂SO₄ / Phosphotungstic Acid | POCl₃ (neat) or Dichloroethane | Catalytic acid enhances oxidation.[2] Using POCl₃ as the solvent simplifies the reaction setup. |
| Temperature | 85 - 95°C | 105 - 110°C (Reflux) | Controlled heating is crucial for reaction rate and preventing side reactions or decomposition. |
| Reaction Time | 6 - 10 hours | 2 - 4 hours | Monitor by HPLC/TLC for completion to avoid over- or under-reaction. |
| Typical Yield | > 95% | 70 - 85% | High yields are achievable with careful control of reaction conditions. |
Safety and Hazard Management
Professional laboratory safety practices are mandatory for this synthesis, particularly for Step 2.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Fatal if inhaled, causes severe skin burns and eye damage, and reacts violently with water, releasing heat and toxic HCl gas.[9][10][11][12] It is a lachrymator.[10]
-
Handling: Always handle POCl₃ in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and full face protection (safety goggles and face shield).[9][12] Ensure an emergency shower and eyewash station are immediately accessible.
-
Spills: Absorb small spills with a dry, inert absorbent material like sand or vermiculite. Do NOT use water.[10][12] For larger spills, evacuate the area and contact emergency personnel.
-
Waste Disposal: POCl₃ waste is considered hazardous. It must be quenched carefully by trained personnel or disposed of through a licensed hazardous waste disposal company.[9]
-
-
Hydrogen Peroxide (30%):
-
Hazards: Strong oxidizer. Causes skin and eye burns. Avoid contact with combustible materials.
-
Handling: Wear standard PPE, including gloves and safety glasses.
-
-
General Precautions:
-
All reactions should be conducted in well-maintained and appropriate glassware.
-
Ensure proper ventilation at all times.
-
Perform a thorough risk assessment before beginning any work.
-
Conclusion
The synthesis of this compound from 4-cyano-3-methylpyridine is a robust and scalable two-step process that is well-documented in the chemical literature. The key to a successful synthesis lies in the initial N-oxidation to activate the pyridine ring, followed by a carefully controlled deoxygenative chlorination with phosphorus oxychloride. By understanding the underlying mechanisms, adhering to the detailed protocols, and prioritizing stringent safety measures, researchers and drug development professionals can efficiently produce this valuable chemical intermediate for a wide range of applications.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. opcw.org [opcw.org]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
Spectroscopic data of 2-Chloro-3-methylisonicotinonitrile (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-methylisonicotinonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation. The structural elucidation of this molecule is paramount for its application in synthesizing novel chemical entities.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) registry number 1195189-83-3, is a substituted pyridine derivative.[1][2] Its molecular formula is C₇H₅ClN₂ and it has a molecular weight of 152.58 g/mol .[3] The unique arrangement of a chloro group, a methyl group, and a nitrile group on the isonicotinonitrile scaffold makes it a versatile intermediate in organic synthesis. Accurate and comprehensive spectroscopic characterization is the cornerstone of its quality control and its effective use in further chemical transformations. This guide will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the substitution pattern on the pyridine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine ring and a signal for the methyl group protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-6 |
| ~7.6 | d | 1H | H-5 |
| ~2.6 | s | 3H | -CH₃ |
Expertise & Experience in Interpretation:
The downfield chemical shifts of the aromatic protons (~8.4 and ~7.6 ppm) are characteristic of protons on a pyridine ring, which is an electron-deficient aromatic system. The proton at the 6-position (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The proton at the 5-position (H-5) will appear at a slightly higher field. The coupling between these two adjacent protons will result in a doublet for each signal, with a typical ortho-coupling constant (³J) of approximately 5-6 Hz. The methyl group protons are in a different chemical environment and will appear as a singlet at a much higher field (~2.6 ppm).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct signals are expected, corresponding to the seven carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 |
| ~150 | C-6 |
| ~140 | C-5 |
| ~135 | C-3 |
| ~125 | C-4 |
| ~115 | -CN |
| ~20 | -CH₃ |
Expertise & Experience in Interpretation:
The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon bearing the chlorine atom (C-2) is expected to be significantly downfield. The quaternary carbons (C-2, C-3, C-4, and the nitrile carbon) will typically show weaker signals compared to the protonated carbons (C-5 and C-6). The nitrile carbon (-CN) has a characteristic chemical shift in the range of 115-125 ppm.[4] The methyl carbon will be the most upfield signal.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrumental Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the aromatic C-H and C=C bonds, the alkyl C-H bonds, and the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Alkyl C-H stretch |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |
| ~800-700 | Strong | C-Cl stretch |
Expertise & Experience in Interpretation:
The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[5][6] The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and alkyl C-H stretching vibrations just below 3000 cm⁻¹ confirms the presence of both the pyridine ring and the methyl group. The aromatic ring vibrations (C=C and C=N stretching) will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration will be observed in the fingerprint region, typically between 800 and 700 cm⁻¹.[7]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.
Sample Preparation and Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of this compound powder onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 154 | Moderate | [M+2]⁺ (with ³⁷Cl) |
| 152 | High | [M]⁺ (with ³⁵Cl) |
| 117 | High | [M-Cl]⁺ |
| 90 | Moderate | [M-Cl-HCN]⁺ |
Expertise & Experience in Interpretation:
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The molecular ion peak [M]⁺ will appear at m/z 152 (for the ³⁵Cl isotope) and an [M+2]⁺ peak at m/z 154 (for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1, which is indicative of a single chlorine atom in the molecule.[8] The base peak is likely to be the fragment resulting from the loss of a chlorine atom ([M-Cl]⁺) at m/z 117. Further fragmentation may involve the loss of hydrogen cyanide (HCN) from this fragment, leading to a peak at m/z 90.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
Instrumental Parameters:
-
Gas Chromatograph:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A non-polar column (e.g., DB-5ms)
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
-
Mass Spectrometer (EI):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its structure. The provided protocols serve as a reliable foundation for researchers to obtain high-quality data for this and similar compounds, ensuring the integrity and reproducibility of their scientific work. The spectral data for this compound can be obtained from suppliers such as BLD Pharm[1] and ChemicalBook.[9]
References
- 1. 1195189-83-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1195189-83-3 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. This compound(1195189-83-3) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to 2-Chloro-3-methylisonicotinonitrile: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
2-Chloro-3-methylisonicotinonitrile is a substituted pyridine derivative that, while not a therapeutic agent itself, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its strategic placement of reactive functional groups—a susceptible chloro substituent for nucleophilic aromatic substitution, a modifiable nitrile group, and a reactive methyl group—offers a trifecta of synthetic handles. This guide provides an in-depth analysis of the compound's chemical reactivity, outlines its potential applications as a core scaffold in medicinal chemistry with a particular focus on kinase inhibitors, and presents detailed experimental protocols for its derivatization. We will explore the causality behind synthetic strategies and discuss the physicochemical properties that make this and related scaffolds attractive for developing next-generation therapeutics.
Introduction to the this compound Scaffold
In the landscape of medicinal chemistry, privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring is one such scaffold, frequently incorporated into drug candidates due to its ability to act as a bioisostere for a phenyl ring while offering improved solubility and a key hydrogen bond acceptor site via the ring nitrogen. This compound (CAS 1195189-83-3) is a functionalized iteration of this privileged core, primed for synthetic diversification.[1][2]
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a starting material is critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value |
| IUPAC Name | 2-Chloro-3-methylpyridine-4-carbonitrile |
| Synonyms | This compound |
| CAS Number | 1195189-83-3 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | White to off-white solid |
| Predicted logP | ~1.5 - 2.0 |
| Predicted pKa | ~1.5 (Pyridine Nitrogen) |
Note: Predicted values are estimations based on standard computational models and provide a baseline for experimental design.
The presence of both a chloro and a nitrile group, which are electron-withdrawing, significantly influences the electron density of the pyridine ring, making the C2 position particularly susceptible to nucleophilic attack.
Chemical Reactivity and Synthetic Utility
The true potential of this compound lies in its capacity for selective, multi-faceted chemical transformations.[3][4] The strategic arrangement of its functional groups allows for a logical and controlled synthesis of complex derivatives.
Key Reactive Sites and Potential Transformations
-
C2-Chloro Group : This is the primary site for derivatization via Nucleophilic Aromatic Substitution (SNAr). The chlorine is an excellent leaving group, activated by the adjacent electron-withdrawing ring nitrogen and the para-nitrile group. This allows for the facile introduction of amine, ether, and thioether linkages, which are pivotal for building structure-activity relationships (SAR).
-
C4-Nitrile Group : The cyano group is a versatile functional handle. It can be hydrolyzed to a primary amide or a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. In a biological context, the nitrile group can act as a potent hydrogen bond acceptor or even as a covalent warhead for binding to specific amino acid residues like cysteine.[5]
-
C3-Methyl Group : While less reactive than the other sites, the methyl group can be oxidized under specific conditions to form an aldehyde or a carboxylic acid, providing another vector for modification.[6][7]
Diagram 1: Key synthetic transformations of this compound.
Potential Therapeutic Applications as a Scaffold
The derivatization potential of this scaffold makes it suitable for targeting a wide range of biological entities. The most prominent application lies in the development of kinase inhibitors.
Central Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[8] Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[9]
Derivatives of this compound are ideally suited for this role:
-
Hinge Binding : The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule in the active site.
-
Specificity and Potency : The SNAr reaction at the C2 position allows for the introduction of various amine-containing side chains. This is a field-proven strategy to occupy adjacent hydrophobic pockets and fine-tune the inhibitor's selectivity and potency against specific kinases (e.g., Src, Lck, EGFR).[10][11]
-
Solvent Front Interaction : The nitrile group at the C4 position can be modified to interact with the solvent-exposed region of the active site, often improving pharmacokinetic properties.
Diagram 2: Conceptual model of a derived inhibitor in a kinase active site.
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are described with detailed, self-validating steps.
General Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol details the most common and powerful reaction for this scaffold. The choice of a non-nucleophilic base is critical to prevent it from competing with the desired amine nucleophile.
Objective: To synthesize N-benzyl-3-methyl-4-cyanopyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow:
Diagram 3: Standard workflow for the SNAr derivatization protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Sequentially add benzylamine (1.1 eq) followed by DIPEA (1.5 eq) via syringe.
-
Causality Note: Using a slight excess of the amine drives the reaction to completion. DIPEA acts as a scavenger for the HCl generated, preventing protonation of the nucleophile.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x) to remove excess acid and DMF, followed by brine (1x) to reduce the aqueous content in the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product. Characterization should be performed by ¹H NMR, ¹³C NMR, and HRMS.
Physicochemical and ADMET Considerations
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in modern drug discovery.[12] While experimental data for this compound itself is limited, we can predict the likely ADMET profile of its derivatives based on its structural components.[13][14][15][16]
| ADMET Parameter | Predicted Influence of the Scaffold | Rationale |
| Aqueous Solubility | Moderate to Good | The pyridine nitrogen can be protonated at physiological pH, enhancing solubility. |
| Membrane Permeability | Good | The scaffold has a relatively low molecular weight and a balanced logP, favoring passive diffusion across cell membranes. |
| Metabolic Stability | Potential for Oxidation | The pyridine ring and methyl group can be sites for CYP450-mediated oxidation. Derivatization can block or alter these metabolic hotspots. |
| hERG Inhibition | Low to Moderate Risk | The basic nitrogen poses a potential risk for hERG binding, which must be evaluated for any final drug candidate. |
| Toxicity | Potential for Covalent Binding | The nitrile group, while a useful synthetic handle, can potentially be metabolized to reactive species. This requires careful toxicological assessment.[5] |
Conclusion and Future Outlook
This compound is a quintessential example of a high-potential building block for medicinal chemistry. Its well-defined and predictable reactivity allows for the rapid and efficient generation of diverse chemical libraries. The demonstrated utility of the substituted pyridine core in approved drugs, particularly kinase inhibitors, strongly suggests that derivatives of this scaffold are poised for success. Future research should focus on exploring novel SNAr coupling partners to access new chemical space and on further modifications of the nitrile and methyl groups to fine-tune biological activity and pharmacokinetic profiles. The logical and systematic derivatization pathways offered by this compound make it an invaluable tool for scientists and researchers dedicated to the development of novel therapeutics.
References
- 1. 1195189-83-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1195189-83-3 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalkinomics.com [chemicalkinomics.com]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Intermediate: A Technical Guide to 2-Chloro-3-methylisonicotinonitrile
An In-depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals
Introduction: The Unseen Architect in Complex Synthesis
In the intricate world of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, scalable, and economically viable processes. 2-Chloro-3-methylisonicotinonitrile, a substituted pyridine derivative, has emerged as a pivotal intermediate, valued for its unique electronic and steric properties. This guide provides a comprehensive technical overview of its synthesis, reactivity, and strategic application, with a particular focus on its role in the construction of complex molecular architectures. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and supported by field-proven applications, aiming to equip researchers and process chemists with the knowledge to effectively leverage this versatile reagent.
Physicochemical Properties and Structural Data
A thorough understanding of a synthetic intermediate begins with its fundamental physicochemical properties. This data is essential for reaction planning, process safety, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1195189-83-3 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 243.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
The Chemistry of this compound: Synthesis and Reactivity
Synthesis Pathway: A Proposed Protocol
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature, a highly plausible and chemically sound method involves the N-oxidation of 3-methyl-4-cyanopyridine followed by chlorination. This approach is analogous to established procedures for the synthesis of other 2-chloropyridines.[2]
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed):
-
N-Oxidation of 3-Methyl-4-cyanopyridine:
-
To a solution of 3-methyl-4-cyanopyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid portion-wise at a controlled temperature (typically 0-25 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the product, 3-methyl-4-cyanopyridine N-oxide, is isolated and purified using standard techniques such as extraction and crystallization.
-
-
Chlorination of 3-Methyl-4-cyanopyridine N-oxide:
-
The purified 3-methyl-4-cyanopyridine N-oxide is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often used in excess as the solvent.[3][4]
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC or GC-MS.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.
-
The crude this compound is then purified by recrystallization or column chromatography to yield the final product.
-
Core Reactivity: The Interplay of Chloro and Cyano Groups
The synthetic utility of this compound is fundamentally derived from the electronic properties of its substituted pyridine ring. The chlorine atom at the 2-position and the nitrile group at the 4-position work in concert to activate the molecule for specific transformations.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.
The pyridine nitrogen, being more electronegative than carbon, along with the strongly electron-withdrawing nitrile group (-CN), significantly reduces the electron density of the aromatic ring. This inductive and mesomeric electron withdrawal makes the carbon atoms of the ring, particularly the C2 and C6 positions, highly electrophilic and susceptible to nucleophilic attack.
The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitrile group, which is a key factor in stabilizing this otherwise high-energy species. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Application as a Synthetic Intermediate: The Nevirapine Case Study
A prominent application of chloro-substituted pyridines is in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV. While the direct use of this compound in the most common Nevirapine syntheses is not explicitly detailed, its structural isomer, 2-chloro-3-amino-4-picoline (CAPIC), is a key precursor. The synthesis of CAPIC often proceeds through a nitrile-containing intermediate, highlighting the strategic importance of the cyano and chloro functionalities on the pyridine ring.
The nitrile group can be readily converted to other functional groups, such as an amine via reduction or a carboxylic acid via hydrolysis, providing a versatile handle for further molecular elaboration.
Spectroscopic Characterization: A Self-Validating System
For any synthetic intermediate, unambiguous characterization is crucial for quality control and to ensure the integrity of subsequent synthetic steps. Spectroscopic data provides a fingerprint of the molecule. While a publicly available, comprehensive dataset for this compound is limited, the expected spectral features can be predicted based on its structure.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring (doublets), and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chloro and cyano groups. |
| ¹³C NMR | Resonances for the seven distinct carbon atoms, including the nitrile carbon, the carbons of the pyridine ring (with the carbon attached to the chlorine showing a characteristic chemical shift), and the methyl carbon. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. Absorptions corresponding to C-Cl stretching and aromatic C-H and C=C/C=N stretching would also be present. |
Note: Access to definitive spectral data can often be found through chemical suppliers' documentation or specialized spectral databases.[5]
Conclusion: A Versatile and Strategic Building Block
This compound stands as a testament to the power of strategic functionalization in organic synthesis. The synergistic interplay of its chloro, methyl, and cyano substituents on the pyridine core creates a highly valuable and versatile intermediate. Its activated nature towards nucleophilic substitution, coupled with the synthetic flexibility of the nitrile group, makes it an important tool for the construction of complex, biologically active molecules. This guide has aimed to provide a foundational understanding of its properties, synthesis, and reactivity, empowering researchers and drug development professionals to confidently incorporate this key intermediate into their synthetic strategies.
References
Stability and storage conditions for 2-Chloro-3-methylisonicotinonitrile
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-methylisonicotinonitrile
This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the compound's integrity throughout its lifecycle in a research and development setting.
Introduction: The Significance of Structural Integrity
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. The molecule's functionality—a reactive chloro group, a stable nitrile moiety, and a pyridine core—makes it a versatile building block. However, these same features dictate its stability profile. The nitrile group, while generally robust, can undergo transformation under certain conditions, and the chloropyridine ring is susceptible to nucleophilic attack and potential degradation.[1] Understanding these liabilities is paramount for ensuring the validity of experimental results, the purity of synthesized compounds, and the safety of laboratory personnel. This guide explains the causality behind recommended protocols, empowering scientists to maintain compound integrity.
Section 1: Core Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential before delving into its stability.
| Property | Value | Source(s) |
| CAS Number | 1195189-83-3 | |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | |
| Appearance | Solid (Typical) | General Knowledge |
| Primary Functional Groups | Pyridine, Nitrile, Aryl Chloride | Chemical Structure |
Section 2: Chemical Stability and Degradation Profile
The stability of this compound is governed by the interplay of its functional groups. While the nitrile group itself is noted for its metabolic stability, its reactivity must be considered in the context of laboratory storage and handling.[1][3]
Intrinsic Stability and Inherent Reactivity
The nitrile group is a strong, triple-bonded moiety that is relatively stable under neutral, anhydrous conditions. However, the pyridine ring, substituted with an electron-withdrawing chloro group, is activated towards certain chemical transformations. The primary degradation concerns stem from hydrolysis, photodegradation, and thermal decomposition.
Potential Degradation Pathways
-
Hydrolytic Degradation: The most probable non-metabolic degradation pathway involves hydrolysis. Under strongly acidic or basic conditions, the nitrile group can hydrolyze first to the corresponding amide (2-Chloro-3-methylisonicotinamide) and subsequently to the carboxylic acid (2-Chloro-3-methylisonicotinic acid). The presence of moisture, especially in conjunction with acidic or basic contaminants, can facilitate this process over time. The chloro group may also be susceptible to hydrolysis, particularly at elevated temperatures.
-
Thermal Decomposition: As with many halogenated nitrogenous organic compounds, thermal decomposition at high temperatures can release toxic and corrosive gases. These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), and hydrogen chloride (HCl) gas.[4]
-
Photodegradation: Aromatic halides can be sensitive to light, particularly UV radiation. While specific data for this compound is not available, it is a prudent practice to protect it from light to prevent potential photolytic cleavage of the C-Cl bond or other light-induced reactions.
Caption: Potential hydrolytic degradation pathway for this compound.
Chemical Incompatibilities
To prevent accelerated degradation and hazardous reactions, this compound should be stored separately from the following classes of reagents:
-
Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.
-
Strong Acids and Bases: Act as catalysts for hydrolysis of the nitrile group.[4]
-
Strong Reducing Agents: May react with the nitrile or chloro groups.[4]
Section 3: Recommended Storage and Handling Protocols
The following protocols are designed to maximize the shelf-life and preserve the purity of the compound. These recommendations are synthesized from safety data sheets of structurally related compounds and general best practices for chemical handling.[5][6][7][8]
Table of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Long-Term: 2-8°C (Refrigerated)[9]Short-Term: Room Temperature (Cool, dry place)[8] | Reduces the rate of potential hydrolytic and thermal degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) recommended for long-term storage. | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation. |
| Light | Store in an amber vial or other light-blocking container. Keep in a dark place.[8] | Prevents potential photodegradation. |
| Container | Tightly sealed, chemically resistant glass vial with a secure, lined cap.[5][7] | Prevents moisture ingress and contamination. Ensures no reaction with the container material. |
Step-by-Step Long-Term Storage Protocol
This protocol is essential for maintaining the integrity of stock quantities over months or years.
-
Aliquot Material: Upon receipt, if the quantity is large, aliquot the compound into several smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Select Proper Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Inert Atmosphere: Place the vial(s) in a desiccator or glove box. Purge with an inert gas like argon or nitrogen for several minutes.
-
Seal Tightly: While under the inert atmosphere, securely tighten the cap on the vial.
-
Add Secondary Seal: For maximum protection, wrap the cap-vial interface with Parafilm®.
-
Label Clearly: Label the vial with the compound name, CAS number, date of storage, and any hazard information.
-
Refrigerate: Place the sealed vial inside a secondary container (e.g., a small box) and store in a refrigerator at 2-8°C, away from incompatible materials.[9]
Step-by-Step Daily Laboratory Handling Protocol
This protocol minimizes degradation during routine experimental use.
-
Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Minimize Exposure: Open the vial only for the time necessary to weigh and dispense the material. If possible, perform this in a low-humidity environment or a glove box.
-
Use Clean Tools: Use a clean, dry spatula for dispensing.
-
Reseal Promptly: Immediately after dispensing, securely reseal the vial. If not under an inert atmosphere, a quick puff of dry argon or nitrogen into the headspace before sealing is good practice.
-
Return to Storage: Return the vial to the appropriate storage conditions as soon as possible.
Section 4: Experimental Workflow for Stability Assessment
To ensure trustworthiness in results, a self-validating system of stability assessment is recommended, especially if the compound has been stored for an extended period or if its provenance is uncertain. A forced degradation study is the authoritative method for this.
Forced Degradation Study: A Practical Protocol
This workflow exposes the compound to accelerated stress conditions to identify potential degradation products and establish a stability profile.
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture).
-
Aliquot for Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to a photostability chamber with UV/Vis light.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Incubate: Store the vials under their respective conditions for a defined period (e.g., 24, 48, 72 hours).
-
Neutralize and Dilute: After incubation, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analyze: Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase and UV detection).
-
Evaluate Data: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
The chemical integrity of this compound is foundational to its successful application in research and development. Stability is not a passive property but an actively managed state. By understanding its inherent chemical liabilities—primarily to hydrolysis and potential light sensitivity—and implementing rigorous storage and handling protocols, researchers can ensure the compound's purity and the reliability of their scientific outcomes. The core principles are the exclusion of moisture, protection from light, storage at cool temperatures, and avoidance of chemical incompatibilities. Adherence to these guidelines will safeguard this valuable chemical intermediate for its intended use.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1195189-83-3|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 33252-30-1|2-Chloroisonicotinonitrile|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Synthetic Routes for Substituted Chloronicotinonitriles
Introduction
Substituted chloronicotinonitriles are a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in the pharmaceutical and agrochemical industries. Their unique arrangement of a pyridine ring bearing both a chlorine atom and a nitrile group provides a versatile scaffold for further chemical modifications, making them highly valuable building blocks in organic synthesis. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple avenues for derivatization. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these important intermediates, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in drug development and chemical synthesis.
Core Synthetic Strategies
The synthesis of substituted chloronicotinonitriles can be broadly categorized into several key strategies, each with its own advantages and limitations depending on the desired substitution pattern and the availability of starting materials. The choice of a particular route is often dictated by factors such as regioselectivity, functional group tolerance, and scalability.
Palladium-Catalyzed Cyanation of Substituted Chloropyridines
One of the most direct and widely employed methods for the synthesis of chloronicotinonitriles is the palladium-catalyzed cyanation of a pre-existing substituted chloropyridine.[1] This approach is particularly advantageous when the desired chloro-substituted pyridine is readily available. The reaction typically involves the cross-coupling of a chloropyridine with a cyanide source in the presence of a palladium catalyst and a suitable ligand.[2]
Mechanism and Key Considerations:
The catalytic cycle is believed to proceed via a standard Pd(0)/Pd(II) pathway.[1] The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the chloropyridine to form a Pd(II) intermediate. Subsequent transmetalation with the cyanide source, followed by reductive elimination, yields the desired chloronicotinonitrile and regenerates the Pd(0) catalyst.
The choice of cyanide source is critical for the success of the reaction. While traditional sources like KCN and NaCN are effective, their high toxicity has led to the development of safer alternatives.[1] Zinc cyanide (Zn(CN)₂) is a commonly used, less toxic alternative. Potassium ferrocyanide (K₄[Fe(CN)₆]) is another increasingly popular, non-toxic, and cost-effective cyanide source.[2][3]
The selection of the palladium catalyst and ligand is also crucial for achieving high yields and good functional group tolerance. Catalysts such as palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are often used.[3] The reaction can sometimes be performed without a ligand, which offers a greener and more cost-effective approach.[3]
Visualizing the Catalytic Cycle:
Caption: Catalytic cycle for palladium-catalyzed cyanation of chloropyridines.
The Sandmeyer Reaction: A Classic Transformation
The Sandmeyer reaction is a cornerstone of aromatic chemistry and provides a powerful method for the synthesis of chloronicotinonitriles from their corresponding amino precursors.[4][5] This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, such as chloride or cyanide, using a copper(I) salt as a catalyst.[4][5]
Mechanism and Causality:
The reaction proceeds through a free radical mechanism.[5] The first step is the formation of a diazonium salt by treating the aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like HCl. The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl or CuCN). A single electron transfer from the copper(I) to the diazonium salt generates an aryl radical and a copper(II) species. The aryl radical then reacts with the halide or cyanide from the copper(II) species to form the final product and regenerate the copper(I) catalyst.[5]
The Sandmeyer reaction is highly versatile and allows for the introduction of a wide range of substituents onto the pyridine ring.[4] For example, starting from an aminochloropyridine, a Sandmeyer reaction with CuCN can introduce the nitrile group to yield a chloronicotinonitrile. Conversely, starting from an aminonicotinonitrile, a Sandmeyer reaction with CuCl can introduce the chlorine atom.
Experimental Workflow:
Caption: General experimental workflow for the Sandmeyer reaction.
Ring-Forming Reactions
An alternative to functionalizing a pre-existing pyridine ring is to construct the substituted chloronicotinonitrile scaffold through a ring-forming or annulation reaction. This strategy is particularly useful when the required precursors are readily available and allows for the introduction of multiple substituents in a single step.
One such approach involves the base-catalyzed ring transformation of 2H-pyran-2-ones.[6] In this method, a suitably substituted 2H-pyran-2-one is reacted with a nitrogen source, such as cyanamide, in the presence of a base like potassium hydroxide, to yield a functionalized aminonicotinonitrile.[6] The resulting aminonicotinonitrile can then be converted to the corresponding chloronicotinonitrile via a Sandmeyer reaction.
Logical Relationship of the Ring Transformation Strategy:
Caption: Synthetic pathway from 2H-pyran-2-ones to chloronicotinonitriles.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2,6-Dichloronicotinonitrile
This protocol describes a ligand-free palladium-catalyzed cyanation of a dichloropyridine using potassium ferrocyanide as the cyanide source.[3]
Materials:
-
2,6-Dichloropyridine
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 2,6-dichloropyridine (1.0 mmol), potassium ferrocyanide (0.4 mmol), palladium acetate (0.02 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add dry DMF (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-cyanopyridine.
Protocol 2: Sandmeyer Reaction of 4-Amino-2-chloronicotinonitrile
This protocol details the conversion of an aminopyridine to a chloropyridine via a Sandmeyer reaction.[7]
Materials:
-
4-Amino-2-chloronicotinonitrile
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
Procedure:
-
Diazotization:
-
Suspend 4-Amino-2-chloronicotinonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water in a round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[7]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with a saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
-
Data Summary
| Synthetic Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Pd-Catalyzed Cyanation | Pd catalyst, Cyanide source (e.g., K₄[Fe(CN)₆]), Base | Direct, Good functional group tolerance, Milder conditions | Catalyst cost, Potential for ligand sensitivity | 60-95% |
| Sandmeyer Reaction | NaNO₂, Strong acid, Cu(I) salt | Versatile, Readily available starting materials, Well-established | Harsh acidic conditions, Potential for side reactions | 50-80% |
| Ring Transformation | Substituted pyranone, Nitrogen source (e.g., cyanamide), Base | Builds complexity quickly, Access to diverse substitution patterns | Multi-step process, Limited availability of pyranone precursors | Moderate to good over multiple steps |
Conclusion
The synthesis of substituted chloronicotinonitriles is a well-developed field with a variety of robust and versatile methods at the disposal of the synthetic chemist. The choice of the optimal synthetic route depends on a careful consideration of the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Palladium-catalyzed cyanation offers a direct and efficient approach, while the classic Sandmeyer reaction provides a reliable and versatile alternative. Ring-forming strategies, although often more complex, allow for the rapid assembly of highly functionalized target molecules. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of these important heterocyclic building blocks will remain an active area of research.
References
- 1. Cyanation - Wikipedia [en.wikipedia.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Chloro-3-methylisonicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-chloro-3-methylisonicotinonitrile as a versatile building block in palladium-catalyzed cross-coupling reactions. We delve into the substrate's unique reactivity profile and present field-proven methodologies for key C-C and C-N bond-forming transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, mechanistic insights, and practical troubleshooting are emphasized to ensure reliable and reproducible outcomes in the synthesis of complex, high-value molecules.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1][2] Its structure incorporates several key features that can be exploited for molecular diversification:
-
A Pyridine Core: A prevalent scaffold in numerous FDA-approved drugs, offering desirable pharmacokinetic properties and hydrogen bonding capabilities.
-
An Ortho-Chloro Substituent: Serves as a reactive handle for palladium-catalyzed cross-coupling reactions. As an aryl chloride, it is often more stable and cost-effective than the corresponding bromides or iodides, though its activation can be more challenging.[3][4]
-
A Methyl Group: Provides steric influence and can modulate the electronic properties of the pyridine ring, impacting both reactivity and the conformation of the final product.
-
A Nitrile Moiety: A powerful electron-withdrawing group that activates the C-Cl bond towards oxidative addition. It also serves as a versatile synthetic precursor for amines, amides, or tetrazoles.
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6][7] This guide focuses on harnessing these powerful tools to unlock the synthetic potential of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1195189-83-3[8] |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | ~255.5 °C (predicted) |
| Melting Point | 68-72 °C |
Mechanistic Considerations: The Role of the Nitrile and Pyridine Moieties
The success of cross-coupling reactions with this substrate hinges on understanding its interaction with the palladium catalyst. The pyridine nitrogen and the nitrile group can both coordinate to the palladium center. This coordination can be a double-edged sword:
-
Potential Catalyst Inhibition: Strong coordination of the lone pairs on the pyridine or nitrile nitrogen to the active Pd(0) species can lead to the formation of inactive or "off-cycle" complexes, slowing or halting the catalytic turnover.[9][10]
-
Electronic Activation: The electron-withdrawing nature of the nitrile group polarizes the C-Cl bond, making the carbon atom more electrophilic and facilitating the rate-limiting oxidative addition step of the aryl chloride to the Pd(0) center.[11]
The key to success is the judicious choice of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are essential. They stabilize the monoligated Pd(0) species, increase its electron density to promote oxidative addition into the strong C-Cl bond, and their steric bulk can disfavor inhibitory coordination from the substrate's nitrogen atoms while accelerating the final reductive elimination step.[3][12][13][14]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the stability and low toxicity of the organoboron reagents.[15][16][17] Coupling this compound with various aryl- or heteroarylboronic acids provides a direct route to highly substituted 2-aryl-3-methylisonicotinonitriles.
Causality in Protocol Design
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is critical for activating the inert C-Cl bond.[18][19]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[18]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DME are typically used to ensure solubility of all components and stability of the catalytic intermediates. The addition of water can sometimes accelerate the reaction.
Generalized Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a portion of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent).
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, which are ubiquitous in medicinal chemistry.[12][20] This reaction allows for the direct coupling of primary or secondary amines with this compound, providing access to a diverse range of 2-amino-3-methylisonicotinonitrile derivatives.
Causality in Protocol Design
-
Catalyst System: As with Suzuki coupling, bulky, electron-rich ligands are paramount. Ligands like BrettPhos, XPhos, or Josiphos are often employed.[12] Pre-catalysts, where the ligand is already coordinated to the palladium, can offer improved activity and reproducibility.
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine coupling partner, making it a more potent nucleophile for coordination to the palladium center.[21][22] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS or Cs₂CO₃ can also be effective.[14]
-
Solvent: Anhydrous, aprotic solvents such as toluene, THF, or dioxane are standard to prevent quenching of the strong base.
Generalized Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the strong base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M).
-
Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring to the required temperature (typically 90-120 °C) for 4-24 hours. Monitor the reaction's completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography to yield the desired aminopyridine.
Table 2: Buchwald-Hartwig Amination Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficiently active catalyst; Base degradation; Poor solvent quality. | Screen different ligands (e.g., BrettPhos, RuPhos); Use a freshly opened bottle of base; Ensure solvent is rigorously dried and degassed. |
| Dehalogenation | β-hydride elimination from the amido complex is competing with reductive elimination. | Use a bulkier ligand to disfavor β-hydride elimination; Lower reaction temperature if possible. |
| Homocoupling | Reaction temperature is too high, or catalyst loading is excessive. | Reduce reaction temperature; Decrease catalyst loading. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[23][24] This reaction is invaluable for introducing alkynyl groups, which can serve as handles for further transformations like click chemistry or as part of a larger conjugated system.
Causality in Protocol Design
-
Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[23][25] The copper salt is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium complex.[23] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to neutralize the HX by-product and as the solvent or co-solvent.
-
Solvent: The amine base can often serve as the solvent, but co-solvents like THF or DMF are frequently used to improve solubility.
Generalized Catalytic Cycle: Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent like THF, followed by the amine base (e.g., Et₃N, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the alkynylated product.
Conclusion
This compound stands out as a robust and versatile building block for modern organic synthesis. Its strategic application in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides efficient and modular access to a vast chemical space of substituted pyridines. A thorough understanding of the substrate's reactivity and the careful selection of catalyst systems, ligands, and bases are paramount to overcoming potential challenges and achieving high-yielding, reproducible results. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this valuable synthon in their drug discovery and materials science programs.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1195189-83-3 [chemicalbook.com]
- 9. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. name-reaction.com [name-reaction.com]
- 22. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 2-Chloro-3-methylisonicotinonitrile Derivatives for Biological Screening
Introduction: The Therapeutic Potential of Substituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with a wide range of biological targets. Among the vast landscape of pyridine derivatives, 2-chloro-3-methylisonicotinonitrile and its analogues represent a promising class of compounds for drug discovery. The presence of a reactive chlorine atom at the 2-position, a nitrile group at the 4-position, and a methyl group at the 3-position provides a rich platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for the synthesis of a library of this compound derivatives and outlines a strategic approach for their subsequent biological screening.
Synthetic Strategies: Pathways to this compound
The synthesis of the core scaffold, this compound, can be approached through two primary routes, starting from the commercially available 2-chloro-3-methylpyridine. The choice of route may depend on reagent availability, scale, and the desired purity of the final product.
Route A: Oxidation Followed by Nitrile Formation
This two-step approach involves the initial oxidation of the methyl group to a carboxylic acid, followed by conversion of the acid to the corresponding nitrile.
Caption: Synthetic Route A for this compound.
Route B: Direct Cyanation
A more direct approach involves the palladium-catalyzed cyanation of the chloro-pyridine starting material. This method can be highly efficient but requires careful optimization of the catalytic system.
Caption: Synthetic Route B for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinic Acid (Intermediate for Route A)
This protocol is adapted from a patented procedure for the oxidation of 2-chloro-3-methylpyridine.[1]
Materials:
-
2-Chloro-3-methylpyridine
-
Acetonitrile
-
N-hydroxyphthalimide (NHPI)
-
Cobalt(III) acetylacetonate
-
Oxygen gas
-
500 mL Autoclave
Procedure:
-
To a 500 mL autoclave, add 25 g of 2-chloro-3-methylpyridine, 250 g of acetonitrile, 3.2 g of NHPI, and 1.25 g of cobalt(III) acetylacetonate.
-
Seal the autoclave and introduce oxygen gas until the internal pressure reaches 1.0 MPa.
-
Commence stirring and heat the reaction mixture to 80 °C.
-
Maintain the reaction at 80 °C for 18 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess oxygen.
-
Filter the reaction mixture and wash the filter cake with 150 mL of water.
-
The filtrate contains the 2-chloronicotinic acid, which can be further purified by acidification and extraction or used directly in the next step.
Protocol 2: Synthesis of this compound via Amide Dehydration (Completion of Route A)
This protocol is a general method for the conversion of carboxylic acids to nitriles.[2][3]
Part 1: Amide Formation
Materials:
-
2-Chloronicotinic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Suspend the crude 2-chloronicotinic acid in 100 mL of DCM.
-
Slowly add 1.2 equivalents of thionyl chloride at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours, or until the evolution of gas ceases.
-
Carefully pour the reaction mixture into 150 mL of concentrated ammonium hydroxide solution cooled in an ice bath.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloronicotinamide.
Part 2: Dehydration to Nitrile
Materials:
-
2-Chloronicotinamide
-
Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene)
Procedure:
-
To a solution of crude 2-chloronicotinamide in an inert solvent, add 1.5 equivalents of a dehydrating agent (e.g., P₂O₅ or POCl₃).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 3: Direct Cyanation of 2-Chloro-3-methylpyridine (Route B)
This protocol is based on general palladium-catalyzed cyanation methods for aryl chlorides.[4][5][6]
Materials:
-
2-Chloro-3-methylpyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc dust
-
Dimethylformamide (DMF), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-3-methylpyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq), and zinc dust (0.05 eq).
-
Add degassed DMF to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Derivatization Strategies
With the core scaffold in hand, a library of derivatives can be synthesized by targeting the reactive 2-chloro position. Nucleophilic aromatic substitution (SNAᵣ) reactions with various nucleophiles will yield a diverse set of compounds for biological screening.
Table 1: Proposed Nucleophiles for Derivatization
| Nucleophile Class | Example Nucleophiles | Expected Product Class |
| Amines | Anilines, benzylamines, piperidines, morpholines | 2-Amino-3-methylisonicotinonitriles |
| Alcohols/Phenols | Phenols, benzyl alcohols, aliphatic alcohols | 2-Alkoxy/Aryloxy-3-methylisonicotinonitriles |
| Thiols/Thiophenols | Thiophenols, alkyl thiols | 2-Thio-3-methylisonicotinonitriles |
Biological Screening Cascade
Given the broad spectrum of biological activities reported for pyridine derivatives, a tiered screening approach is recommended to efficiently identify promising lead compounds.[7][8][9]
Caption: A tiered biological screening cascade for novel compounds.
Protocol 4: Primary Anticancer Screening (MTT Assay)
This protocol outlines a standard MTT assay for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 5: Primary Antibacterial Screening (Broth Microdilution Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the synthesized compounds in MHB in 96-well plates.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria with antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 6: Primary Antifungal Screening (Broth Microdilution Assay)
This protocol is for determining the MIC of the synthesized compounds against fungal strains.[12][13]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Synthesized compounds dissolved in DMSO
-
Positive control antifungal (e.g., fluconazole)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the synthesized compounds in RPMI-1640 medium in 96-well plates.
-
Inoculate each well with a standardized fungal suspension.
-
Include appropriate positive, negative, and sterility controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Data Analysis and Hit-to-Lead Progression
The data from the primary screens will identify "hit" compounds with significant biological activity. These hits will then be subjected to secondary screening to confirm their activity, determine their potency (IC₅₀ or MIC values), and assess their selectivity. Promising compounds will then enter the lead optimization phase, where further chemical modifications will be made to improve their efficacy, selectivity, and pharmacokinetic properties.
References
- 1. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. scispace.com [scispace.com]
- 12. Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: High-Purity Recrystallization of 2-Chloro-3-methylisonicotinonitrile for Pharmaceutical Applications
Introduction
2-Chloro-3-methylisonicotinonitrile is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2] This application note provides a detailed guide to the recrystallization of crude this compound, offering field-proven insights and step-by-step protocols to achieve high purity suitable for drug development and manufacturing.
The fundamental principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[2] As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Soluble impurities, ideally present in smaller quantities, remain in the cooled solvent (mother liquor) and are separated by filtration.[1][3]
Part 1: Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is the cornerstone of developing an effective recrystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1195189-83-3 | [4][5] |
| Molecular Formula | C₇H₅ClN₂ | |
| Molecular Weight | 152.58 g/mol | [5] |
| Appearance | Off-white to light brown solid | Generic |
| Melting Point | Data not available in searched results | |
| Boiling Point | Data not available in searched results |
Impurity Profile:
Impurities in crude this compound can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include unreacted starting materials, isomers (e.g., 2-Chloro-5-methylisonicotinonitrile), and byproducts from the chlorination process. For instance, in related syntheses of chloro-substituted nicotinonitriles, phosphorus oxychloride is often used as a chlorinating agent, which can lead to phosphorus-containing byproducts if not properly quenched and removed.[6][7]
Part 2: Solvent System Selection and Optimization
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at room temperature or below.
-
High solubility for impurities at all temperatures.
-
Inertness (should not react with the compound).
-
Volatility that allows for easy removal from the purified crystals.
-
A boiling point below the melting point of the compound.
-
Safety (low toxicity and flammability).
Solvent Screening:
A systematic approach to solvent screening is recommended. This involves testing the solubility of small amounts of the crude material in a range of solvents with varying polarities at both room temperature and their boiling points.
Table 2: Qualitative Solubility of this compound in Common Solvents (Hypothetical Data for Illustrative Purposes)
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point |
| Water | 10.2 | Insoluble | Insoluble |
| Ethanol | 5.2 | Sparingly Soluble | Soluble |
| Isopropanol | 4.3 | Sparingly Soluble | Soluble |
| Acetone | 5.1 | Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble |
| Toluene | 2.4 | Sparingly Soluble | Soluble |
| Heptane | 0.1 | Insoluble | Sparingly Soluble |
Based on the illustrative data above, ethanol, isopropanol, ethyl acetate, and toluene appear to be good candidates for single-solvent recrystallization. A mixture of a good solvent (like acetone) and a poor solvent (like heptane or water) could be employed for a two-solvent recrystallization.
Part 3: Detailed Recrystallization Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid breathing dust and vapors.[8][9]
Protocol A: Single Solvent Recrystallization (Example with Ethanol)
This protocol is ideal when a single solvent with a steep solubility curve for the target compound is identified.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.[2] This step should be performed quickly to prevent premature crystallization in the funnel.[2]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature undisturbed. Slow cooling generally promotes the formation of larger, purer crystals.[3] Once the solution has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[1][3]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Workflow Diagram for Single Solvent Recrystallization:
Caption: Workflow for single solvent recrystallization.
Protocol B: Two-Solvent (Antisolvent) Recrystallization (Example with Acetone/Heptane)
This method is useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot acetone (the "good" solvent).
-
Addition of Antisolvent: While the solution is still hot, slowly add heptane (the "antisolvent" or "poor" solvent) dropwise with swirling until a faint cloudiness (turbidity) appears and persists. This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot acetone to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from Protocol A, using the acetone/heptane solvent mixture for washing.
Workflow Diagram for Two-Solvent Recrystallization:
Caption: Workflow for two-solvent recrystallization.
Part 4: Characterization of Purified Product
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
Table 3: Purity Assessment Before and After Recrystallization
| Analytical Technique | Crude Material (Typical) | Recrystallized Material (Target) |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Melting Point | Broad range (e.g., 100-105°C) | Sharp, narrow range (e.g., 108-109°C) |
| HPLC Purity | 95-98% | >99.5% |
| Spectroscopic Analysis (¹H NMR, ¹³C NMR) | Presence of impurity peaks | Absence of impurity peaks |
Note: Melting point ranges are hypothetical for illustrative purposes.
Part 5: Troubleshooting
Table 4: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated. | Lower the temperature before adding antisolvent; use a lower-boiling solvent; add more solvent. |
| No Crystal Formation | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are soluble in the cold wash solvent. | Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-warmed; use ice-cold solvent for washing and use it sparingly. |
| Colored Impurities Remain | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product as well). |
Part 6: Safety Precautions
-
Handling of this compound: This compound is a chemical intermediate, and its toxicological properties may not be fully characterized. Handle with care, avoiding skin and eye contact, and inhalation.[8][9] In case of contact, rinse the affected area with plenty of water.[8]
-
Solvent Handling: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.[8] Always work in a fume hood and keep solvents away from ignition sources.[8]
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in accordance with local regulations.[8]
Conclusion
Recrystallization is a powerful technique for the purification of this compound. By carefully selecting a solvent system and following a systematic protocol, it is possible to significantly enhance the purity of the crude material, ensuring its suitability for downstream applications in pharmaceutical synthesis. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers and scientists in the field of drug development.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 4. This compound | 1195189-83-3 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
Analytical methods for characterizing 2-Chloro-3-methylisonicotinonitrile
An Application Note for the Comprehensive Characterization of 2-Chloro-3-methylisonicotinonitrile
Introduction
This compound (CAS No. 1195189-83-3) is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and materials science. Its unique arrangement of chloro, methyl, and cyano functional groups on a pyridine ring makes it a versatile precursor for the synthesis of more complex molecules. Rigorous analytical characterization is paramount to ensure its identity, purity, and stability, which are critical parameters for its successful application in research and development.
This guide provides a multi-faceted analytical approach for the comprehensive characterization of this compound. We will detail robust protocols for chromatographic and spectroscopic techniques, moving beyond simple procedural steps to explain the scientific rationale behind the choice of methods and parameters. This document is intended for researchers, quality control analysts, and drug development professionals who require validated methods for assessing the quality of this important chemical intermediate.
The analytical workflow for a comprehensive characterization involves a combination of techniques to assess purity, confirm identity, and elucidate the chemical structure.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Identity
Chromatographic techniques are essential for separating the target compound from impurities, including starting materials, by-products, and degradation products.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality and Expertise: RP-HPLC is the primary method for determining the purity of non-volatile organic compounds like this compound. The use of a C18 column (a non-polar stationary phase) with a polar mobile phase is ideal for retaining and separating aromatic compounds. The nitrile and pyridine moieties act as chromophores, allowing for sensitive detection using a UV detector. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable runtime.[1]
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Instrumentation and Conditions:
-
The parameters below provide a validated starting point. Method optimization may be required based on the specific impurity profile.
-
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent with UV/DAD detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm (or Diode Array Detector scanning 200-400 nm) |
-
System Suitability:
-
Perform five replicate injections of the working standard solution.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
-
Data Analysis:
-
Calculate the purity by area percent, assuming all components have a similar response factor at the detection wavelength. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Expertise: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[2] For this compound, it serves a dual purpose: confirming the molecular weight of the main peak and identifying volatile impurities that may not be detected by HPLC. Electron Ionization (EI) at 70 eV is used as it provides a reproducible fragmentation pattern that can be compared to spectral libraries (e.g., NIST) for confident identification.[2]
Experimental Protocol: GC-MS Identity and Volatile Impurity Profile
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
-
Instrumentation and Conditions:
-
These conditions are a robust starting point for this class of compound.
-
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MS or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector | Split mode (50:1), Temperature: 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40 - 400 |
-
Data Analysis:
-
Identity Confirmation: The mass spectrum of the main peak should show a molecular ion (M+) peak corresponding to the molecular weight of the compound (152.58 g/mol ). Look for the characteristic isotopic pattern of a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Impurity Identification: Compare the mass spectra of any impurity peaks against the NIST/Wiley spectral library to tentatively identify them.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides definitive confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Expertise: NMR is the most powerful tool for unambiguous structure determination in solution.[3] ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. For this compound, we expect specific signals for the methyl group and the two non-equivalent aromatic protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.
-
For ¹³C NMR, more scans will be required (e.g., 1024 or more).
-
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet (~3H integration) in the upfield region (~2.5 ppm) corresponding to the methyl (-CH₃) protons.
-
Two doublets (or singlets depending on coupling) in the aromatic region (~7.5-8.5 ppm), each integrating to 1H, corresponding to the two protons on the pyridine ring.
-
-
¹³C NMR:
-
Expect 7 distinct signals corresponding to the 7 unique carbon atoms in the molecule (1 methyl, 5 aromatic/pyridine carbons, 1 nitrile carbon).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Expertise: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint." For this compound, the most characteristic peaks will be from the nitrile (C≡N) and the various bonds within the substituted pyridine ring.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
This can be performed neat using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
-
Alternatively, a KBr pellet can be prepared by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~2230 - 2210 | C≡N (Nitrile) Stretch | Strong, Sharp |
| ~1600 - 1450 | Aromatic C=C & C=N Stretch | Medium to Strong |
| ~1450 - 1350 | C-H Bend (Methyl) | Medium |
| ~800 - 600 | C-Cl Stretch | Medium to Strong |
Note: These are approximate ranges based on standard FTIR correlation tables.[5]
Summary of Key Analytical Data
| Technique | Parameter | Expected Result |
| HPLC | Purity | ≥ 98% (typical for commercial grade) |
| GC-MS | Molecular Ion (M+) | m/z 152 and 154 (in ~3:1 ratio) |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~2.5 (s, 3H, -CH₃), ~7.5-8.5 (2 signals, 1H each, Ar-H) |
| FTIR | Key Peaks (cm⁻¹) | ~2220 (C≡N), ~1580 (C=C/C=N), ~750 (C-Cl) |
Conclusion
The comprehensive characterization of this compound requires an orthogonal analytical approach. HPLC provides reliable purity assessment, while GC-MS confirms molecular weight and identifies volatile impurities. Definitive structural confirmation is achieved through a combination of NMR spectroscopy for atomic connectivity and FTIR for functional group identification. The protocols and data presented in this application note provide a robust framework for researchers and scientists to ensure the quality and integrity of this valuable chemical intermediate, thereby supporting the successful advancement of their research and development endeavors.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. emerypharma.com [emerypharma.com]
- 3. 2-Chloro-3-methylbutane | 631-65-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FTIR [terpconnect.umd.edu]
Application Note: A Scalable Laboratory Synthesis of 2-Chloro-3-methylisonicotinonitrile
Abstract
This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis and potential scale-up of 2-Chloro-3-methylisonicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The described synthetic pathway is designed for robustness and scalability, focusing on a two-step process commencing from the readily available precursor, 3-methylisonicotinonitrile. The protocol emphasizes safety, efficiency, and high purity of the final product. Detailed experimental procedures, characterization data, and considerations for process scale-up are presented to aid researchers, scientists, and drug development professionals in the successful implementation of this synthesis.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the this compound scaffold being of particular interest. The unique electronic properties conferred by the chloro, methyl, and cyano substituents on the pyridine ring make it a versatile intermediate for the synthesis of a wide array of complex molecules. Its utility is primarily seen in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. The controlled and scalable synthesis of this intermediate is therefore a critical step in many drug discovery and development programs.
This guide moves beyond a simple recitation of steps to provide the underlying chemical principles and practical insights necessary for successful synthesis and scale-up. The chosen synthetic route, proceeding via an N-oxide intermediate, is favored for its high regioselectivity and amenability to larger scale production.
The Synthetic Strategy: An Overview
The synthesis of this compound is achieved through a robust two-step process starting from 3-methylisonicotinonitrile (also known as 3-methyl-4-cyanopyridine).
The core transformation involves:
-
N-Oxidation: The pyridine nitrogen of 3-methylisonicotinonitrile is oxidized to form the corresponding N-oxide. This crucial step activates the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack.
-
Deoxygenative Chlorination: The intermediate N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 2-position and concomitantly remove the N-oxide oxygen.
This strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.[1][2][3]
Step 1: Synthesis of 3-Methyl-4-cyanopyridine N-oxide
Rationale: The N-oxidation of the pyridine ring is a critical activation step. The increased electron density at the oxygen atom draws electron density from the ring, making the α-positions (C2 and C6) electrophilic and susceptible to nucleophilic attack in the subsequent chlorination step. While various oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred in a laboratory setting for its clean reaction profile.
Materials:
-
3-Methylisonicotinonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
In a 500 mL round-bottom flask, dissolve 3-methylisonicotinonitrile (10.0 g, 84.6 mmol) in anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
To this cooled solution, add m-CPBA (22.8 g, ~102 mmol, 1.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution (100 mL) to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-oxide.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-methyl-4-cyanopyridine N-oxide as a white to off-white solid.
Step 2: Synthesis of this compound
Rationale: The reaction of the N-oxide with phosphorus oxychloride proceeds via an initial phosphorylation of the N-oxide oxygen, forming a good leaving group.[4] Subsequent nucleophilic attack by a chloride ion at the C2 position, followed by elimination, results in the formation of the 2-chloropyridine and inorganic phosphate byproducts. The use of excess POCl₃ can also serve as the solvent for the reaction.
Materials:
-
3-Methyl-4-cyanopyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add 3-methyl-4-cyanopyridine N-oxide (10.0 g, 74.5 mmol).
-
In a fume hood, slowly and carefully add phosphorus oxychloride (50 mL, 536 mmol) to the flask. The reaction is exothermic.
-
Once the initial exotherm subsides, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.
-
Once the ice has melted, neutralize the acidic solution by the slow and careful addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is approximately 7-8.
-
Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the substituted pyridine ring.
-
¹³C NMR: To confirm the carbon framework and the presence of the nitrile carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (152.58 g/mol ).
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the nitrile group (C≡N) typically around 2220-2240 cm⁻¹.
-
Melting Point: To assess the purity of the crystalline product.
Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger, pilot-plant scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) Considerations |
| Reaction Vessel | 500 mL - 1 L Glass Flask | 20-50 L Jacketed Glass Reactor |
| Heating/Cooling | Oil bath / Ice bath | Circulating thermal fluid in reactor jacket for precise temperature control. |
| Reagent Addition | Manual portion-wise addition | Metering pump for controlled addition rate to manage exotherms. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design for efficient mixing of heterogeneous mixtures. |
| Quenching | Manual pouring onto ice | Reverse addition: slowly pumping the reaction mixture into a cooled, well-stirred aqueous solution. |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or a dedicated extraction vessel. |
| Solvent Removal | Rotary evaporator | Large-scale rotary evaporator or a wiped-film evaporator for efficient solvent removal. |
| Purification | Column chromatography | Large-scale column chromatography or recrystallization. |
Key Scale-Up Challenges:
-
Heat Management: Both the N-oxidation and the chlorination steps are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to prevent thermal runaways.
-
POCl₃ Handling and Quenching: The highly reactive and corrosive nature of POCl₃ necessitates specialized handling procedures and equipment at scale. The quenching process is particularly hazardous due to the large exotherm and HCl gas evolution. Careful control of the addition rate and efficient scrubbing of off-gases are critical.
-
Material Transfer: Transferring large quantities of corrosive and hazardous materials requires appropriate pumps and enclosed systems to minimize operator exposure.
Safety and Hazard Management
A thorough risk assessment should be conducted before commencing this synthesis, especially when scaling up.
-
3-Methylisonicotinonitrile: May cause skin, eye, and respiratory irritation.
-
m-CPBA: An oxidizing agent and can be a skin and eye irritant. It is also thermally sensitive.
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic and corrosive fumes.[1][2] It can cause severe burns to the skin, eyes, and respiratory tract.[3][5] Work in a dedicated, well-ventilated fume hood with appropriate scrubbers. Ensure a supply of appropriate quenching agents is readily available.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
References
The Strategic Utility of 2-Chloro-3-methylisonicotinonitrile in the Assembly of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Heterocyclic Scaffolds
2-Chloro-3-methylisonicotinonitrile stands as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds, particularly fused pyridine derivatives which are of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive chlorine atom, a nitrile group, and a methyl group on a pyridine core, offers multiple avenues for chemical modification and cyclization. The electron-withdrawing nature of the nitrile and the pyridine nitrogen activates the chlorine atom for nucleophilic displacement, making it an excellent electrophilic partner in condensation reactions. This guide provides an in-depth exploration of the applications of this compound in the construction of valuable heterocyclic systems, complete with detailed protocols and mechanistic insights.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the reactivity of the C2-chloro and C4-cyano functionalities. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-deficient nature of the pyridine ring. The nitrile group, on the other hand, can participate in cyclization reactions, often after initial reaction at the chloro position, or it can be transformed into other functional groups.
The general mechanism for the construction of fused heterocyclic systems often involves an initial nucleophilic displacement of the chloride followed by an intramolecular cyclization. The choice of nucleophile and reaction conditions dictates the nature of the resulting heterocyclic ring.
Application in the Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including their roles as kinase inhibitors in anti-cancer therapy.[1][2][3] this compound serves as a valuable synthon for the preparation of these scaffolds.
Synthesis of 4-Amino-5-methyl-pyrido[2,3-d]pyrimidines
A key transformation involves the reaction of this compound with guanidine. This reaction proceeds via an initial nucleophilic attack of a nitrogen atom from guanidine on the electron-deficient carbon bearing the chlorine atom. This is followed by an intramolecular cyclization involving the nitrile group to construct the pyrimidine ring.
Experimental Protocol: Synthesis of 4-Amino-5-methyl-7-substituted-pyrido[2,3-d]pyrimidines
This protocol describes a general procedure for the synthesis of 4-aminopyrido[2,3-d]pyrimidine derivatives from this compound.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride.
-
Stir the mixture at room temperature for 15-30 minutes to generate free guanidine.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure 4-amino-5-methyl-pyrido[2,3-d]pyrimidine derivative.
Data Summary Table:
| Entry | R-group on Guanidine | Solvent | Base | Reaction Time (h) | Yield (%) |
| 1 | H | Ethanol | NaOEt | 6-8 | 75-85 |
| 2 | Methyl | DMF | NaH | 4-6 | 70-80 |
| 3 | Phenyl | Dioxane | K₂CO₃ | 8-12 | 65-75 |
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of 4-aminopyrido[2,3-d]pyrimidines.
Application in the Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these compounds can be achieved by reacting this compound with hydrazine or its derivatives.
Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridines
The reaction with hydrazine hydrate initially forms a 2-hydrazinyl-3-methylisonicotinonitrile intermediate. This intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon to form the pyrazole ring.
Experimental Protocol: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol outlines the synthesis of the pyrazolo[3,4-b]pyridine core.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or n-butanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine.
Data Summary Table:
| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 4-6 | 80-90 |
| 2 | Methylhydrazine | n-Butanol | 5-7 | 75-85 |
| 3 | Phenylhydrazine | Acetic Acid | 6-8 | 70-80 |
Reaction Pathway Diagram:
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Chloro-3-methylisonicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-3-methylisonicotinonitrile (CAS 1195189-83-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The content is structured to address specific issues encountered during synthesis, ensuring both scientific accuracy and practical applicability.
Synthetic Routes Overview
The synthesis of this compound typically proceeds through one of two primary, reliable pathways. The choice of route often depends on the availability of starting materials. Both methods ultimately involve a chlorination step to install the C2-chloro substituent.
-
Route A: Chlorination of a Pyridone/Hydroxypyridine. This is a direct and common method where the hydroxyl group of 2-Hydroxy-3-methylisonicotinonitrile is replaced by a chlorine atom using a potent chlorinating agent.
-
Route B: Chlorination via N-Oxide Activation. This classic strategy in pyridine chemistry involves the initial N-oxidation of a 3-methylpyridine precursor. This oxidation activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack, allowing for regioselective chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for this synthesis, and what are their pros and cons?
A1: The most frequently used chlorinating agent for converting 2-hydroxypyridines or pyridine N-oxides to their 2-chloro derivatives is phosphorus oxychloride (POCl₃) .
-
Pros: It is highly effective, relatively inexpensive, and widely available. It serves as both the chlorinating agent and often as the solvent.
-
Cons: Reactions with POCl₃ can be highly exothermic and require careful temperature control. The workup procedure can be challenging due to the need to safely quench the excess reagent and handle the resulting viscous phosphoric acid byproducts.
Other reagents like oxalyl chloride in combination with a base like triethylamine (Et₃N) have been shown to be highly effective and can offer superior regioselectivity under milder conditions (e.g., 0 °C).
Q2: Why is N-oxidation a necessary step in Route B?
A2: The pyridine ring is electron-deficient and generally resistant to nucleophilic substitution. The N-oxide functionality dramatically alters the electronic properties of the ring. The oxygen atom is strongly electron-withdrawing via resonance, which significantly depletes electron density at the C2 and C4 positions. This activation makes these positions highly susceptible to attack by nucleophiles, such as the chloride ion provided by the chlorinating agent. After the substitution reaction, the N-oxide can be removed if necessary, though in this chlorination, it is part of the reaction mechanism.
Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
A3: POCl₃ is a corrosive and toxic substance that reacts violently with water. All manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves. Reactions should be set up in a moisture-free environment using oven-dried glassware. The quenching of POCl₃ is highly exothermic and should be performed slowly and cautiously by adding the reaction mixture to ice or an ice/water slurry with vigorous stirring.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any potential byproducts. Spot the reaction mixture alongside a spot of the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem: My reaction yields are consistently low.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Verify the reaction's endpoint using TLC. If starting material remains, consider extending the reaction time or moderately increasing the temperature. Ensure your reagents are active; for instance, POCl₃ can degrade with improper storage.
-
-
Possible Cause 2: Moisture Contamination. Water can decompose the chlorinating agent and interfere with the reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are thoroughly dried.
-
-
Possible Cause 3: Product Loss During Workup. The product might be lost during the quenching or extraction phases.
-
Solution: When quenching with ice/water, ensure the product fully precipitates. If the product has some water solubility, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Be careful to avoid overly acidic or basic conditions during workup, which could hydrolyze the nitrile group.
-
Problem: I am observing a significant amount of an isomeric impurity.
-
Possible Cause: Poor Regioselectivity. When starting from a pyridine N-oxide (Route B), chlorination can sometimes occur at the C6 position in addition to the desired C2 position.
-
Solution: Regioselectivity is highly dependent on the base and chlorinating agent used. Research indicates that sterically hindered bases can favor chlorination at the less hindered position. A systematic optimization of the base and solvent system is recommended. For example, using oxalyl chloride with triethylamine in dichloromethane has been reported to provide excellent C2 selectivity.
-
| Chlorinating Agent | Base | Solvent | C2:C6 Selectivity | Reference |
| Oxalyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | >99:1 | |
| Oxalyl Chloride | Diisopropylethylamine | Dichloromethane (DCM) | Inferior Selectivity | |
| POCl₃ | 2,6-Lutidine | Dichloromethane (DCM) | 93:7 |
Problem: The reaction mixture turns dark black, and I get a lot of tar instead of a clean product.
-
Possible Cause: Uncontrolled Exothermic Reaction. Chlorination reactions, especially with POCl₃, can be very exothermic. If the temperature is not controlled, side reactions and decomposition can occur, leading to polymerization and tar formation.
-
Solution: Maintain strict temperature control throughout the reaction. Add reagents dropwise using an addition funnel while monitoring the internal temperature. Use an ice bath or other cooling system to dissipate heat effectively. For the workup, pouring the reaction mixture slowly onto a vigorously stirred slurry of crushed ice is crucial to manage the exotherm from quenching the excess reagent.
-
Experimental Protocol: Chlorination of 2-Hydroxy-3-methylisonicotinonitrile (Route A)
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety measures.
Materials:
-
2-Hydroxy-3-methylisonicotinonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
Dichloromethane (DCM, anhydrous, optional solvent)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate & Hexanes (for chromatography/recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a nitrogen inlet), and a thermometer, add 2-Hydroxy-3-methylisonicotinonitrile (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0 eq). The reaction can be run neat in POCl₃ or diluted with an anhydrous solvent like DCM.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110°C if neat) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. CAUTION: Slowly and carefully, pour the reaction mixture onto the crushed ice. The quenching is highly exothermic.
-
Neutralization & Extraction: Once the quench is complete, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral to slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by silica gel column chromatography using an ethyl acetate/hexanes gradient or by recrystallization from a suitable solvent system to yield pure this compound.
Technical Support Center: Improving Regioselectivity in Reactions of 2-Chloro-3-methylisonicotinonitrile
Welcome to the technical support center for 2-Chloro-3-methylisonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the regioselectivity of reactions involving this versatile heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts about the reactivity of this compound, providing a solid foundation for experimental design.
Q1: What are the primary reactive sites on this compound, and how do the substituents influence its reactivity?
Answer:
This compound has a pyridine ring that is rendered electron-deficient by the cumulative effects of the ring nitrogen and the powerful electron-withdrawing nitrile group (-CN) at the C4 position. This electronic profile dictates its reactivity.
-
C2 Position: The carbon atom bonded to the chlorine is the most electrophilic and, therefore, the primary site for nucleophilic attack. The chlorine atom at the C2 position is highly activated for nucleophilic aromatic substitution (SNAr) because it is ortho to the electron-withdrawing ring nitrogen and para to the strongly electron-withdrawing nitrile group. These groups stabilize the negative charge in the Meisenheimer intermediate formed during an SNAr reaction.
-
C6 Position: This position is also activated by the ring nitrogen and the nitrile group, making it a potential, though typically less favorable, site for nucleophilic attack compared to C2.
-
Methyl Group (C3): The hydrogens on the methyl group are benzylic-like and can be deprotonated with a strong base, leading to a stabilized carbanion. This carbanion can then act as a nucleophile, opening up pathways for side-chain functionalization.
-
Nitrile Group (C4): The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions, or be reduced to an amine.
The interplay of these substituents makes the C2 position the most common site for selective substitution.
Q2: For a nucleophilic aromatic substitution (SNAr) reaction, which position is the most likely to react and why?
Answer:
The C2 position, bearing the chlorine atom, is overwhelmingly the most probable site for nucleophilic aromatic substitution (SNAr). The rationale lies in the stability of the reaction intermediate.
In an SNAr reaction, the rate-determining step is typically the formation of a negatively charged intermediate known as a Meisenheimer complex. When a nucleophile attacks the C2 position of this compound, the resulting negative charge can be delocalized onto both the ring nitrogen and the nitrile group through resonance. This extensive delocalization provides significant stabilization to the intermediate, lowering the activation energy for the reaction at this site.
Attack at other positions, such as C6, would also result in an intermediate stabilized by the ring nitrogen and nitrile group, but the direct displacement of a good leaving group like chloride from the highly activated C2 position is kinetically favored. For pyridines, leaving groups at the C2 and C4 positions are generally favored for displacement because the negative charge in the intermediate can be delocalized onto the nitrogen atom.
Q3: How does the choice of solvent and base influence the regioselectivity and rate of SNAr reactions?
Answer:
Solvent and base selection are critical parameters that can significantly impact both the rate and, in some cases, the regioselectivity of SNAr reactions.
-
Solvents: Polar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. They also effectively stabilize the charged Meisenheimer intermediate. In some cases, using water as a solvent can lead to high yields and clean reaction mixtures, offering a "greener" alternative. The hydrogen bond basicity of a solvent can also dramatically affect the regiochemistry of SNAr reactions in some systems.
-
Bases: The role of the base is typically to deprotonate a protic nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base is important to avoid side reactions. For instance, a strong, sterically hindered base might favor deprotonation of the C3-methyl group, while a milder base will favor the intended SNAr pathway.
The following table summarizes common solvent and base choices for SNAr reactions on activated chloro-heterocycles:
| Solvent Class | Examples | Rationale for Use | Potential Issues |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Excellent for solvating cations, leaving the nucleophile highly reactive. Stabilizes the Meisenheimer complex. | Can be difficult to remove; potential for decomposition at high temperatures. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate polarity, can be suitable for many SNAr reactions. | Generally less effective at accelerating SNAr reactions compared to polar aprotic solvents. |
| Alcohols | Isopropanol, t-Butanol | Can act as both solvent and nucleophile if not chosen carefully. Useful when the alcohol is the intended nucleophile. | Risk of competing O-alkylation of the pyridine ring. |
| Water | H₂O | "Green" solvent, can lead to high yields and clean reactions, especially with fluoride as a base. | Solubility of organic substrates can be a limitation. |
| Base Type | Examples | Primary Use | Considerations |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Deprotonation of alcohols, thiols, and amines. | Heterogeneous reaction conditions may require phase-transfer catalysts. |
| Organic Amines | TEA, DIPEA | Scavenging acid byproducts (e.g., HCl). | Can act as nucleophiles themselves if not sterically hindered. |
| Strong Bases | NaH, KHMDS | Deprotonation of weakly acidic nucleophiles. | Can promote side reactions like deprotonation of the C3-methyl group. |
Section 2: Troubleshooting Guide for SNAr Reactions
This section is formatted as a practical, problem-solving guide for issues you may encounter in the lab.
Problem 1: Low or No Yield of the Desired C2-Substituted Product
A low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield SNAr reactions.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your this compound and nucleophile are pure. Impurities can inhibit the reaction.
-
Assess Nucleophile Reactivity: If you are using a weak nucleophile (e.g., a hindered amine or a neutral alcohol), the reaction may be sluggish.
-
Solution: Convert the nucleophile to its more reactive conjugate base using a suitable non-nucleophilic base (e.g., NaH for an alcohol).
-
-
Optimize Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
-
Re-evaluate Solvent Choice: As discussed in the FAQs, the solvent plays a crucial role.
-
Solution: If you are using a less polar solvent like THF, consider switching to a polar aprotic solvent like DMF or DMSO to accelerate the reaction.
-
-
Consider Catalysis: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in heterogeneous reactions with inorganic bases.
Problem 2: Formation of an Unexpected Isomer or Side Product
The appearance of unexpected products often points to competing reaction pathways.
Potential Side Reactions and Solutions
Caption: Competing reaction pathways for this compound.
Scenario A: A product resulting from reaction at the C3-methyl group is observed.
-
Cause: This indicates that deprotonation of the methyl group is competing with or out-competing the nucleophilic attack at C2. This is more likely if you are using a very strong, sterically hindered base (like LDA or KHMDS) or a poor nucleophile.
-
Troubleshooting:
-
Use a Milder Base: Switch to a base like K₂CO₃ or an organic amine (TEA, DIPEA) that is strong enough to deprotonate your nucleophile but not the methyl group.
-
Change the Order of Addition: Add the base to the nucleophile first to form the nucleophilic salt before adding it to the solution of the chloro-pyridine. This can minimize the concentration of free strong base in the reaction mixture.
-
Scenario B: The nitrile group is hydrolyzed to an amide or carboxylic acid.
-
Cause: This side reaction is typically promoted by the presence of water under either strong acidic or basic conditions, often at elevated temperatures.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control pH: Avoid using strong aqueous acids or bases if possible. If a base is necessary, use an organic base or an anhydrous inorganic base.
-
Moderate Temperature: High temperatures can accelerate the rate of hydrolysis. Try to find the minimum temperature required for the desired SNAr reaction to proceed.
-
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Chloronicotinonitriles
Welcome to the Technical Support Center for the synthesis of 2-chloronicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of common synthetic routes to 2-chloronicotinonitriles. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure scientific integrity and promote safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-chloronicotinonitrile, and which are known to be significantly exothermic?
A1: The two most prevalent synthetic routes to 2-chloronicotinonitrile are the Sandmeyer reaction starting from 2-aminonicotinonitrile and the chlorination of 2-hydroxynicotinonitrile or its derivatives. Both of these pathways involve highly exothermic steps that require careful management.[1][2] The diazotization of 2-aminonicotinonitrile is an exothermic process, and the subsequent copper-catalyzed decomposition of the diazonium salt also releases considerable heat and nitrogen gas.[3][4] Similarly, the chlorination of 2-hydroxynicotinonitrile using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) can be vigorous and highly exothermic.[5][6]
Q2: What are the main hazards associated with uncontrolled exothermic reactions in this synthesis?
A2: The primary hazard is a runaway reaction, which can lead to a rapid and uncontrolled increase in temperature and pressure.[7] This can result in the boiling of solvents, the release of toxic fumes, and potentially, vessel rupture or an explosion.[8] Specifically, in the Sandmeyer reaction, the thermal decomposition of diazonium salts can be explosive if they are allowed to precipitate out of solution or are heated uncontrollably.[3][9] In chlorination reactions with POCl₃/PCl₅, the rapid evolution of HCl gas can also lead to a dangerous pressure buildup.[5]
Q3: What are the essential safety precautions I should take before starting any synthesis of 2-chloronicotinonitrile?
A3: Before beginning any experiment, a thorough risk assessment is crucial.[5] This includes:
-
Understanding the Reaction: Be fully aware of the reaction mechanism, potential exotherms, and side products.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and suitable gloves.
-
Engineering Controls: Conduct the reaction in a well-ventilated fume hood.[5][10]
-
Cooling Capacity: Ensure you have an adequate cooling bath (e.g., ice-water, dry ice/acetone) readily available and large enough to submerge the reaction vessel if necessary.[11]
-
Controlled Addition: Use a dropping funnel or a syringe pump for the slow, controlled addition of reagents.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
-
Quenching Strategy: Have a well-defined quenching procedure and the necessary reagents prepared in advance.[10][11]
Troubleshooting Guides
Scenario 1: Sandmeyer Reaction - Uncontrolled Temperature Spike During Diazotization
Question: I am performing the diazotization of 2-aminonicotinonitrile, and the temperature is rapidly increasing above the recommended 0-5 °C range, even with an ice bath. What should I do?
Root Cause Analysis: The diazotization reaction is inherently exothermic.[3][4] A rapid temperature increase is typically due to one or more of the following:
-
The addition rate of the sodium nitrite solution is too fast.
-
The concentration of the reagents is too high.
-
The cooling bath is inefficient or has lost its cooling capacity.
-
Poor stirring is leading to localized hot spots.[7]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the sodium nitrite solution.
-
Enhance Cooling: If the temperature continues to rise, add a cooling agent (e.g., more ice, dry ice) to the external bath. If necessary, and if the solvent is appropriate, small amounts of pre-chilled solvent can be added to the reaction mixture to dilute it and absorb heat.
-
Ensure Vigorous Stirring: Check that the stirring is efficient to ensure homogenous heat distribution.
Preventative Measures:
-
Slow Addition: Add the sodium nitrite solution dropwise, monitoring the temperature closely.
-
Dilution: Use a more dilute solution of sodium nitrite.
-
Pre-cool Reagents: Ensure all reagent solutions are pre-cooled to 0-5 °C before addition.
-
Calorimetry Data: For scale-up, consider performing reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to design an adequate cooling system.[12][13]
Scenario 2: Sandmeyer Reaction - Excessive Frothing and Gas Evolution
Question: During the addition of the diazonium salt solution to the copper(I) chloride solution, I am observing excessive frothing and a rapid evolution of gas, causing the reaction to become difficult to control. What is happening and how can I manage it?
Root Cause Analysis: This is likely due to the rapid decomposition of the diazonium salt, which releases nitrogen gas.[14] The rate of decomposition is highly dependent on temperature and the catalytic activity of the copper(I) salt.[2]
-
The rate of addition of the diazonium salt is too fast.
-
The temperature of the copper(I) chloride solution is too high.
-
The concentration of the diazonium salt is too high.
Immediate Corrective Actions:
-
Stop Addition: Immediately stop adding the diazonium salt solution.
-
Cool the Reaction: Ensure the reaction vessel is being efficiently cooled.
-
Allow Gas to Subside: Wait for the gas evolution to subside before recommencing addition at a much slower rate.
Preventative Measures:
-
Controlled Addition: Add the cold diazonium salt solution slowly to the cold copper(I) chloride solution.[15]
-
Temperature Control: Maintain the temperature of the copper(I) chloride solution at 0-5 °C during the addition.
-
Headspace: Use a reaction vessel that is large enough to accommodate potential frothing (at least 3-4 times the volume of the reactants).
Scenario 3: Chlorination with POCl₃/PCl₅ - A Violent, Uncontrolled Reflux
Question: I am heating a mixture of 2-hydroxynicotinonitrile with POCl₃ and PCl₅, and the reaction has started to reflux violently, with a rapid increase in temperature and pressure. How do I regain control?
Root Cause Analysis: The reaction between hydroxy-pyridines and chlorinating agents like POCl₃/PCl₅ is highly exothermic.[5] An uncontrolled reaction is often triggered by:
-
Heating the reaction mixture too quickly.
-
Insufficient cooling capacity to manage the heat generated.
-
The reaction reaching its activation temperature, leading to a thermal runaway.
Immediate Corrective Actions:
-
Remove Heat Source: Immediately remove the heating mantle or oil bath.
-
Apply Cooling: Carefully immerse the flask in an ice-water bath to control the reflux.[5]
-
Vent Pressure: Ensure the reaction is properly vented through a condenser and a suitable scrubbing system to handle the release of HCl gas.
Preventative Measures:
-
Gradual Heating: Heat the reaction mixture slowly and in stages. A patent for a similar chlorination suggests a segmented heating approach, for instance, holding at 30-40 °C, then 50-60 °C, and finally at a higher temperature to maintain control.[16]
-
Controlled Addition: For larger scale reactions, consider adding the chlorinating agent portion-wise or as a solution to the substrate at a controlled temperature.
-
Solvent-Free Conditions: Some procedures utilize solvent-free conditions, which can be effective but require careful heating in a sealed reactor for safety on a larger scale.[6]
Experimental Protocols & Data
Protocol 1: Controlled Synthesis of 2-Chloronicotinonitrile via Sandmeyer Reaction
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminonicotinonitrile in an appropriate acidic medium (e.g., concentrated HCl diluted with water).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.[3] The addition rate should be adjusted based on the scale of the reaction.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[15]
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and cool it to 0 °C.[15]
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the copper(I) chloride solution via a dropping funnel.
-
Control the addition rate to manage the evolution of nitrogen gas and maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) until the evolution of nitrogen ceases.[15]
Step 3: Work-up and Quenching
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and water.
-
The product, 2-chloronicotinonitrile, will often precipitate as a solid.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Recommended Value | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt and helps control the exotherm.[3][4] |
| NaNO₂ Addition Rate | Slow, dropwise | Prevents a rapid temperature increase from the exothermic reaction. |
| Sandmeyer Addition Temp. | < 10 °C | Controls the rate of N₂ evolution and the accompanying exotherm. |
| Heating Post-Addition | 60-70 °C | Ensures complete decomposition of the diazonium salt for maximum yield.[15] |
Protocol 2: Controlled Chlorination of 2-Hydroxynicotinonitrile
-
In a fume hood, equip a round-bottom flask with a reflux condenser connected to a gas scrubber (to neutralize HCl).
-
Charge the flask with 2-hydroxynicotinonitrile and phosphorus oxychloride (POCl₃).
-
Begin stirring and slowly add phosphorus pentachloride (PCl₅) in portions. An initial exotherm may be observed.
-
Once the initial reaction subsides, begin to heat the mixture gradually using an oil bath.
-
Maintain a gentle reflux at a controlled temperature (e.g., 115-120 °C) for the recommended reaction time.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This step is also exothermic and will release HCl gas.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.
| Parameter | Recommended Action | Rationale |
| PCl₅ Addition | Slow, in portions | Manages the initial exothermic reaction. |
| Heating Profile | Slow and gradual | Prevents a sudden, uncontrolled onset of the main exothermic reaction.[5] |
| Quenching | Slow addition to ice | Dissipates the heat from the hydrolysis of excess POCl₃ and neutralizes evolved HCl.[11][17] |
| Ventilation | Fume hood with scrubber | Safely handles the evolution of corrosive HCl gas.[5] |
Visualization of Key Processes
Troubleshooting Logic for Exothermic Events
Caption: Logical workflow for immediate response to an uncontrolled exothermic event.
Sandmeyer Reaction Workflow
Caption: Key stages in the Sandmeyer synthesis of 2-chloronicotinonitrile.
References
- 1. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. maxapress.com [maxapress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. calorimetry studies revealed: Topics by Science.gov [science.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
Overcoming challenges in the purification of chlorinated nicotinonitrile intermediates
Welcome to the technical support center dedicated to overcoming the challenges in the purification of chlorinated nicotinonitrile intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these critical building blocks. Chlorinated nicotinonitriles are invaluable precursors in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] However, their purification is often fraught with challenges, including the separation of closely related isomers, degradation via hydrolysis, and thermal instability. This resource synthesizes field-proven insights and fundamental chemical principles to help you achieve your desired purity and yield.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues you may encounter during the purification of chlorinated nicotinonitrile intermediates in a practical question-and-answer format.
Recrystallization Issues
Question 1: My chlorinated nicotinonitrile intermediate "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem, especially if the compound is significantly impure, which can depress its melting point.[1][3] Here’s a systematic approach to resolve this issue:
Causality and Solution Workflow:
-
Lower the Temperature of Dissolution: The primary cause is often that the boiling point of your chosen solvent is higher than the melting point of your compound.[3] For instance, 2-chloro-3-cyanopyridine has a melting point of 106-109°C.[4] Using a high-boiling point solvent like water (BP 100°C) might be acceptable, but solvents like toluene (BP 111°C) could cause it to melt before dissolving.
-
Actionable Advice: Switch to a lower-boiling point solvent in which your compound is still soluble when hot and insoluble when cold. A mixed solvent system can also be effective. For a moderately polar compound like a chlorinated nicotinonitrile, an ethanol/water or acetone/hexane system could be a good starting point.[5]
-
-
Increase the Solvent Volume: Sometimes, "oiling out" is a sign of using too little solvent. The saturated solution's boiling point might be elevated, exceeding the compound's melting point.
-
Actionable Advice: While the solution is hot, add more of the same solvent until the oil fully dissolves. Then, allow it to cool slowly.[1]
-
-
Promote Slow Cooling: Rapid cooling encourages supersaturation and oil formation.
-
Actionable Advice: After dissolving your compound, let the flask cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[1]
-
Question 2: After cooling my recrystallization solution, no crystals have formed. What should I do?
Answer:
The absence of crystal formation upon cooling is a frequent issue, typically stemming from either using an excessive amount of solvent or the solution being in a supersaturated state.[1][6]
Troubleshooting Steps:
-
Address Potential Oversolubilization: This is the most common reason for failed crystallization.[1]
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[1] Once the volume is reduced, allow the solution to cool again.
-
-
Induce Nucleation: A supersaturated solution requires a nucleation site to initiate crystal growth.[6]
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a surface for the first crystals to form.[6]
-
Seeding Method: If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution. This provides a template for further crystal growth.[6]
-
-
Drastic Cooling: If the above methods fail, further reducing the temperature might be necessary.
-
Actionable Advice: Place the flask in an ice-salt bath to achieve temperatures below 0°C. Combine this with occasional scratching to induce crystallization.[1]
-
Chromatography Challenges
Question 3: I'm struggling to separate positional isomers of my chlorinated nicotinonitrile using column chromatography. The spots/peaks are always overlapping. How can I improve the separation?
Answer:
Separating positional isomers is a classic chromatography challenge because they often have very similar polarities.[7] Achieving good resolution requires optimizing several parameters of your chromatographic system.
Strategies for Isomer Separation:
-
Stationary Phase Selection: Standard silica gel might not be sufficient. Consider stationary phases that offer different separation mechanisms.
-
Mobile Phase Optimization: The choice and composition of your eluent are critical.
-
Solvent Selectivity: Switching between common solvents like ethyl acetate/hexane and dichloromethane/methanol can significantly alter the selectivity of the separation.
-
Gradient Elution: If a single solvent system (isocratic elution) fails, a shallow gradient of a more polar solvent can help to resolve closely eluting compounds.
-
Additive Modification: For basic compounds like pyridines, peak tailing can be an issue due to interaction with acidic silanol groups on the silica surface. Adding a small amount (e.g., 0.1-1%) of a competing base like triethylamine or pyridine to your mobile phase can improve peak shape and resolution. Note that this is often not suitable for mass spectrometry detection.[7]
-
-
Physical Parameters:
-
Column Dimensions and Particle Size: A longer, narrower column with smaller particle sizes will provide higher theoretical plates and thus better resolving power. However, this will also lead to higher backpressure.[8]
-
Flow Rate: A slower flow rate increases the residence time on the column, allowing for more equilibration between the stationary and mobile phases, which can improve separation.[9]
-
Experimental Workflow for Method Development:
Caption: Workflow for optimizing isomer separation.
Workup and Stability Issues
Question 4: I suspect my chlorinated nicotinonitrile is hydrolyzing during the aqueous workup. What are the signs and how can I prevent it?
Answer:
Nitrile groups are susceptible to hydrolysis to form amides and subsequently carboxylic acids, a reaction that is catalyzed by both acid and base, especially with heating.[10][11] The presence of a chloro-substituent can also be labile under certain conditions.
Identifying and Preventing Hydrolysis:
-
Signs of Hydrolysis:
-
Unexpectedly low yield of the desired product.
-
Presence of new, more polar spots on a TLC plate.
-
Appearance of peaks corresponding to the amide or carboxylic acid in an LC-MS or GC-MS analysis of the crude product.
-
Changes in the IR spectrum (e.g., appearance of a broad O-H stretch for the carboxylic acid, or changes in the C=O region for the amide).
-
-
Prevention Strategies:
-
Maintain Neutral pH: During extractions, use a saturated sodium bicarbonate solution carefully to neutralize any acid, but avoid making the solution strongly basic. If possible, perform washes with brine (saturated NaCl solution) instead of highly acidic or basic solutions.
-
Keep it Cold: Perform all aqueous workup steps at low temperatures (e.g., in an ice bath). Hydrolysis reactions are significantly slower at lower temperatures.
-
Minimize Contact Time: Do not let your organic layer sit in contact with the aqueous phase for extended periods. Separate the layers promptly after extraction.
-
Use Anhydrous Conditions When Possible: If the reaction chemistry allows, consider a non-aqueous workup.
-
Question 5: My product seems to be decomposing during distillation. How can I purify my heat-sensitive chlorinated nicotinonitrile?
Answer:
Many chlorinated aromatic compounds can be thermally labile, and decomposition during distillation is a significant concern.[12][13] If you observe charring, a significant drop in yield, or the product turning dark upon heating, thermal decomposition is likely occurring.
Purification of Heat-Sensitive Compounds:
-
Vacuum Distillation: The most effective way to distill a heat-sensitive compound is under reduced pressure. Lowering the pressure significantly reduces the boiling point, allowing the compound to distill at a much lower temperature where decomposition is minimized.[14] For example, 2-chloro-3-cyanopyridine has a boiling point of 112°C at 1 torr.[4]
-
Short-Path Distillation: For very high-boiling or extremely sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, which further reduces the required temperature and exposure time to heat.[14]
-
Alternative Purification Methods: If distillation is still problematic, consider non-thermal purification methods:
-
Recrystallization: As discussed above, this is an excellent method if a suitable solvent can be found.
-
Column Chromatography: This is a very effective method for removing both less polar and more polar impurities at room temperature.
-
Troubleshooting Distillation:
| Problem | Probable Cause | Solution |
| Bumping/Uneven Boiling | Insufficient agitation or lack of boiling chips/stir bar. | Use a magnetic stir bar or fresh boiling chips. Ensure smooth and steady heating with a heating mantle and stir plate. |
| Poor Separation | Inefficient column packing (for fractional distillation); temperature fluctuations. | Ensure the distillation column is well-insulated. For fractional distillation, use an appropriate column packing and maintain a slow, steady distillation rate.[2][15] |
| Product Solidifies in Condenser | The condenser temperature is below the melting point of the product. | Use a condenser with a wider bore or circulate warmer water through the condenser. In some cases, gentle heating of the condenser with a heat gun may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-chloro-3-cyanopyridine from 3-cyanopyridine?
The chlorination of 3-cyanopyridine can lead to several impurities, primarily positional isomers. Depending on the specific chlorination method used (e.g., using chlorine gas or phosphorus oxychloride), you might encounter:
-
Other Chlorinated Isomers: Such as 6-chloro-3-cyanopyridine or dichlorinated products. The separation of these isomers is often the main purification challenge.[16][17]
-
Unreacted Starting Material: Residual 3-cyanopyridine.
-
Hydrolysis Products: If water is present during the reaction or workup, 2-chloronicotinamide or 2-chloronicotinic acid could be formed.[10]
-
Byproducts from the Chlorinating Agent: For example, if using POCl₃, residual phosphorus-containing byproducts might be present.
Q2: How can I effectively remove pyridine if it was used as a solvent or base in my reaction?
Pyridine can be effectively removed during an aqueous workup by converting it to its water-soluble salt.
-
Acid Wash: Perform an extraction with a dilute acidic solution, such as 1 M HCl. The pyridine will be protonated to form pyridinium chloride, which will partition into the aqueous layer.[18][19] Be sure to check that your desired product is stable to these acidic conditions. After the acid wash, a subsequent wash with saturated sodium bicarbonate solution can neutralize any remaining acid in the organic layer.
Q3: What analytical techniques are best for assessing the purity of my final chlorinated nicotinonitrile product?
A combination of techniques is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying purity and detecting non-volatile impurities. A diode-array detector (DAD) can also be used to check for peak purity.[7][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is very useful for identifying volatile impurities and isomers. The mass spectrometer provides structural information about the components of each peak.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your desired product and identifying any impurities that are present in significant amounts. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.[4]
Visualizing the Purification Workflow:
Caption: Decision tree for purification strategy.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Recrystallization [wiredchemist.com]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. refinerlink.com [refinerlink.com]
- 13. osti.gov [osti.gov]
- 14. njhjchem.com [njhjchem.com]
- 15. youtube.com [youtube.com]
- 16. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-3-methylisonicotinonitrile: A Predictive and Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-3-methylisonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of readily available experimental spectra for this specific compound, we will employ a predictive methodology, bolstered by a comparative analysis with structurally related compounds, to provide a robust framework for its spectral characterization.
The Strategic Importance of NMR in Drug Discovery
In the intricate process of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. NMR spectroscopy provides an unparalleled level of detail regarding the connectivity and spatial arrangement of atoms within a molecule. This information is fundamental for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the novelty and purity of synthesized materials. For a molecule like this compound, with its distinct substitution pattern on a pyridine ring, NMR is the definitive tool for confirming its identity and purity.
Predicting the ¹H and ¹³C NMR Spectra of this compound
Given the lack of published experimental spectra for this compound, we turn to predictive NMR software. These tools utilize extensive databases of known chemical shifts and coupling constants, along with sophisticated algorithms, to estimate the NMR spectra of a novel structure.[1][2]
Molecular Structure and Atom Numbering
To facilitate the discussion of the predicted NMR data, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5 | 7.5 - 7.8 | Doublet | 1H | Proton at C5 |
| H-6 | 8.3 - 8.6 | Doublet | 1H | Proton at C6 |
| -CH₃ | 2.4 - 2.7 | Singlet | 3H | Methyl protons |
Justification for Predictions:
-
H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect will shift its resonance to a significantly downfield position, likely in the range of 8.3-8.6 ppm.[3][4] It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the nitrogen and ortho to the cyano group. The cyano group is also electron-withdrawing, which will deshield H-5, but to a lesser extent than H-6. Its chemical shift is predicted to be in the 7.5-7.8 ppm range. It will appear as a doublet due to coupling with H-6.
-
-CH₃: The methyl group is attached to an aromatic ring, which will cause a downfield shift compared to an aliphatic methyl group. A typical range for a methyl group on a pyridine ring is 2.3-2.7 ppm.[5] Since there are no adjacent protons, this signal will be a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show seven distinct signals: five for the pyridine ring carbons, one for the methyl carbon, and one for the cyano carbon.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C2 | 150 - 155 | Carbon bearing the chlorine atom |
| C3 | 135 - 140 | Carbon bearing the methyl group |
| C4 | 120 - 125 | Carbon bearing the cyano group |
| C5 | 125 - 130 | CH carbon |
| C6 | 150 - 155 | CH carbon adjacent to nitrogen |
| -CH₃ | 18 - 22 | Methyl carbon |
| -CN | 115 - 120 | Cyano carbon |
Justification for Predictions:
-
C2 and C6: These carbons are adjacent to the electronegative nitrogen atom and are expected to be the most deshielded of the ring carbons, appearing in the 150-155 ppm region.[6][7] The carbon bearing the chlorine (C2) will be further influenced by the halogen's electronegativity.
-
C3 and C4: The carbons bearing the methyl and cyano groups will have their chemical shifts influenced by these substituents. The quaternary carbons are often identifiable by their lower intensity in proton-decoupled spectra.
-
C5: This protonated carbon will appear in the aromatic region, with its chemical shift influenced by the adjacent cyano group and the overall electronic nature of the ring.
-
-CH₃: The methyl carbon signal is expected in the aliphatic region, typically between 18 and 22 ppm for a methyl group on a pyridine ring.[5]
-
-CN: The cyano carbon has a characteristic chemical shift in the 115-120 ppm range.
Comparative Analysis with Structurally Similar Compounds
To lend further credence to our predictions, we can compare them to the experimental NMR data of simpler, related molecules.
-
2-Chloropyridine: In the ¹H NMR spectrum of 2-chloropyridine, the proton at C6 (adjacent to the nitrogen) appears at approximately 8.39 ppm, which is consistent with our prediction for H-6 in the target molecule.[8]
-
3-Methylpyridine (3-picoline): The methyl group protons in 3-methylpyridine resonate at around 2.3 ppm, supporting our predicted chemical shift for the methyl group in this compound.[6] The ¹³C NMR spectrum of 3-methylpyridine shows the methyl carbon at approximately 18.5 ppm.[6]
-
Substituted Pyridines in General: The electronic effects of substituents on the chemical shifts of pyridine ring protons and carbons are well-documented. Electron-withdrawing groups like chloro and cyano generally cause downfield shifts of the ring protons and carbons, particularly at the ortho and para positions.[3] This general trend aligns with our predictions for this compound.
This comparative analysis demonstrates that our predicted chemical shifts are in good agreement with the established trends for substituted pyridines, providing a high degree of confidence in their accuracy.
Experimental Protocol for NMR Analysis
For researchers seeking to acquire experimental data for this compound, the following protocol is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm.[3] Other solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Instrument Parameters
The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans should be sufficient for a sample of this concentration.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of 12-16 ppm, centered around 6-8 ppm, should cover the expected signals.
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of 200-240 ppm, covering the range from 0 to 220 ppm.
Workflow for Spectral Analysis
Caption: Workflow for NMR spectral analysis of this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By combining the power of NMR prediction software with a comparative analysis of known compounds, we have established a reliable set of expected spectral parameters. The detailed experimental protocol offers a clear path for researchers to obtain and interpret the actual spectra of this compound. This approach of prediction and comparison is a powerful strategy in modern chemical research, enabling scientists to anticipate and confidently interpret the NMR data of novel molecules, thereby accelerating the pace of discovery and development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. benchchem.com [benchchem.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
Deconstructing the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-methylisonicotinonitrile
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation fingerprint that is critical for unequivocal identification. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-3-methylisonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry.
While a publicly available, fully interpreted mass spectrum for this specific molecule is not readily accessible, we can construct a robust, predictive fragmentation pathway. This analysis is grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally analogous compounds. This guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the characterization of complex organic molecules.
The Molecular Blueprint: Structure and Initial Ionization
This compound possesses a pyridine ring substituted with a chlorine atom, a methyl group, and a nitrile group. This combination of functionalities dictates its behavior upon electron ionization. The initial step in EI-MS is the bombardment of the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the mass spectrum will exhibit two molecular ion peaks separated by two mass-to-charge units (m/z). The peak corresponding to the molecule containing ³⁵Cl (M⁺˙) will be approximately three times more intense than the peak for the molecule with ³⁷Cl ([M+2]⁺˙)[1][2]. This 3:1 isotopic signature is a key diagnostic feature for compounds containing a single chlorine atom[1][3].
The molecular weight of this compound (C₇H₅ClN₂) is 152.58 g/mol [4]. Therefore, we anticipate the molecular ion peaks to appear at m/z 152 (for the ³⁵Cl isotope) and m/z 154 (for the ³⁷Cl isotope).
Charting the Fragmentation Cascade: A Predictive Pathway
The energetically unstable molecular ion will undergo a series of fragmentation events to yield more stable daughter ions. The most probable fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments.
dot
Caption: Predicted major fragmentation pathways for this compound.
Key Predicted Fragmentation Pathways:
-
Loss of a Chlorine Radical (α-Cleavage): The cleavage of the C-Cl bond is a highly probable fragmentation pathway for chlorinated aromatic compounds[5]. This would result in the formation of a cation at m/z 117. This fragment is stabilized by the aromatic pyridine ring.
-
Loss of a Methyl Radical: Cleavage of the C-C bond between the pyridine ring and the methyl group would lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 137 (for the ³⁵Cl isotope) and m/z 139 (for the ³⁷Cl isotope).
-
Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide. This is a common fragmentation for aromatic nitriles. This would produce a radical cation at m/z 125 (for the ³⁵Cl isotope) and m/z 127 (for the ³⁷Cl isotope).
-
Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the [M-Cl]⁺ fragment (m/z 117) could subsequently lose HCN to form an ion at m/z 90. Similarly, the [M-CH₃]⁺ fragment could lose HCN to yield an ion at m/z 110/112.
Comparative Analysis: Insights from Structural Analogs
The predicted fragmentation pattern can be benchmarked against the known behavior of structurally related molecules.
| Compound | Key Fragmentation Pathways | Reference |
| Chlorobenzene | Loss of Cl•, followed by loss of C₂H₂ | General MS knowledge |
| Picoline (Methylpyridine) | Loss of H•, loss of HCN | [6] |
| Benzonitrile | Loss of HCN | General MS knowledge |
| 2-Chloropyridine | Loss of Cl•, loss of HCN | General MS knowledge |
The fragmentation of pyridine derivatives often involves the cleavage of the bonds adjacent to the nitrogen atom[6]. For halogenated aromatic compounds, the primary fragmentation is often the loss of the halogen atom[5]. The presence of the nitrile group introduces the characteristic loss of HCN. Therefore, the predicted fragmentation of this compound is a composite of the fragmentation patterns observed for its constituent functional groups on a pyridine scaffold.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following protocol for gas chromatography-mass spectrometry (GC-MS) is recommended.
dot
Caption: A typical workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
This self-validating protocol ensures robust separation and ionization, leading to a reproducible and interpretable mass spectrum.
Conclusion: A Predictive Framework for Structural Confirmation
This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging fundamental principles of mass spectrometry and comparative data from analogous structures, we have outlined the expected key fragmentation pathways. The characteristic isotopic signature of chlorine, coupled with the predicted losses of the chlorine atom, methyl group, and hydrogen cyanide, provides a robust framework for the identification and structural confirmation of this molecule. The provided experimental protocol offers a clear path to obtaining empirical data to validate these predictions. This approach of predictive analysis followed by experimental verification is a powerful strategy in the rapid and accurate characterization of novel compounds in the pharmaceutical and chemical research sectors.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2-Chloro-3-methylisonicotinonitrile
Introduction
2-Chloro-3-methylisonicotinonitrile is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern—a chlorine atom at the 2-position, a methyl group at the 3-position, and a nitrile at the 4-position—makes it a versatile intermediate for introducing the 3-methyl-4-cyanopyridyl moiety into more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal and process chemistry.
This guide provides an in-depth comparative analysis of two plausible synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. The routes are constructed based on established, high-yielding transformations of pyridine N-oxides, offering a robust framework for laboratory-scale synthesis and potential industrial scale-up. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of the methodologies to aid in the selection of the most appropriate route for your specific research needs.
Overview of Synthetic Strategies
The synthesis of substituted chloropyridines often leverages the unique reactivity of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution reactions. After the desired functional groups are installed, the N-oxide can be removed (deoxygenation) or, as is often the case, it can be converted into a 2-chloro group via deoxygenative chlorination.
This guide will compare two primary multi-step synthetic pathways starting from the readily available 3-methylpyridine (3-picoline):
-
Route 1: The Direct Cyanation Pathway , which involves the direct introduction of the C4-nitrile group onto the 3-methylpyridine N-oxide ring.
-
Route 2: The Nitro-Displacement Pathway , which proceeds through a 4-nitro intermediate, followed by a highly efficient nucleophilic aromatic substitution (SNAr) to install the nitrile.
Below is a logical diagram outlining the decision-making process and the flow of the two synthetic routes.
Caption: Logical flow of the two proposed synthetic routes.
Route 1: The Direct Cyanation Pathway
This route is conceptually more direct, involving three primary transformations starting from 3-methylpyridine. The key challenge in this pathway lies in achieving regioselective cyanation at the C4-position.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine N-oxide
The oxidation of the pyridine nitrogen is a crucial first step that activates the ring for subsequent functionalization. While various oxidizing agents can be used, m-Chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent is a reliable and high-yielding laboratory method.
-
Reagents: 3-Methylpyridine, m-Chloroperoxybenzoic acid (m-CPBA, ~77%), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium sulfite (Na₂SO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 3-methylpyridine (1.0 eq.) in DCM (approx. 10 mL per 10g of pyridine) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture again to 0 °C and quench by slowly adding saturated aqueous Na₂SO₃ to decompose excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide as a crystalline solid.
-
-
Expected Yield: >90%.
Step 2: Synthesis of 3-Methylisonicotinonitrile N-oxide (Direct Cyanation)
This step is an adaptation of the Reissert-Henze reaction, where the N-oxide is activated by an acylating agent, followed by nucleophilic attack by a cyanide ion. Dimethylcarbamoyl chloride is an effective activating agent, and potassium cyanide serves as an inexpensive and efficient cyanide source. The reaction is driven to the C4-position due to the electronic activation provided by the N-oxide.
-
Reagents: 3-Methylpyridine N-oxide, Dimethylcarbamoyl chloride, Potassium cyanide (KCN), Acetonitrile (CH₃CN).
-
Procedure:
-
Caution: This reaction uses potassium cyanide, which is highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware should be decontaminated with bleach solution after use.
-
To a pressure-tolerant sealed vessel, add 3-methylpyridine N-oxide (1.0 eq.), potassium cyanide (3.0 eq.), and anhydrous acetonitrile.
-
Add dimethylcarbamoyl chloride (3.0 eq.) to the suspension.
-
Seal the vessel tightly and heat the reaction mixture to 120 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature, and carefully filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-methylisonicotinonitrile N-oxide.
-
-
Expected Yield: 50-65% (Estimated based on similar reactions, optimization may be required).
Step 3: Synthesis of this compound (Deoxygenative Chlorination)
The final step involves the conversion of the N-oxide to the 2-chloro derivative. Phosphorus oxychloride (POCl₃) is a classic and effective reagent for this transformation. The reaction proceeds via initial O-phosphorylation of the N-oxide, followed by nucleophilic attack of chloride at the activated C2-position and subsequent elimination.
-
Reagents: 3-Methylisonicotinonitrile N-oxide, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 3-methylisonicotinonitrile N-oxide (1.0 eq.) to an excess of phosphorus oxychloride (3.0-5.0 eq.).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate or saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
-
Expected Yield: 70-85%.
Route 2: The Nitro-Displacement Pathway
This four-step route introduces a nitro group at the C4-position, which then serves as an excellent leaving group for nucleophilic substitution with cyanide. While it involves an additional step compared to Route 1, each transformation is generally high-yielding and highly regioselective, potentially leading to a higher overall yield and easier purification.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine N-oxide
This step is identical to Step 1 in Route 1.
-
Expected Yield: >90%.
Step 2: Synthesis of 3-Methyl-4-nitropyridine N-oxide
Nitration of pyridine N-oxides occurs preferentially at the C4-position. A mixture of fuming nitric acid and concentrated sulfuric acid is the standard reagent for this transformation.
-
Reagents: 3-Methylpyridine N-oxide, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add 3-methylpyridine N-oxide (1.0 eq.) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
To this solution, add fuming nitric acid (sp. gr. 1.50) dropwise, keeping the temperature below 10 °C.
-
After addition, slowly warm the mixture to 100 °C and heat for 2 hours. A vigorous exothermic reaction may occur initially and should be controlled with an ice bath.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Carefully neutralize the solution with sodium carbonate until yellow crystals of the product precipitate.
-
Collect the solid by suction filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol.
-
-
Expected Yield: ~80%.
Step 3: Synthesis of 3-Methylisonicotinonitrile N-oxide (SNAr)
The nitro group at the C4-position of a pyridine N-oxide is highly activated towards nucleophilic aromatic substitution (SNAr) and can be readily displaced by nucleophiles like cyanide. This reaction is typically clean and high-yielding.
-
Reagents: 3-Methyl-4-nitropyridine N-oxide, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Procedure:
-
Caution: This reaction uses sodium/potassium cyanide. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve 3-methyl-4-nitropyridine N-oxide (1.0 eq.) in DMSO in a round-bottom flask.
-
Add sodium cyanide (1.2 eq.) and heat the mixture to 80-100 °C.
-
Stir for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into a large volume of water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product is often of high purity but can be recrystallized if necessary.
-
-
Expected Yield: >90%.
Step 4: Synthesis of this compound
This step is identical to Step 3 in Route 1, starting from the common intermediate, 3-methylisonicotinonitrile N-oxide.
-
Expected Yield: 70-85%.
Comparative Analysis
The choice between these two synthetic routes will depend on factors such as desired overall yield, reagent availability and cost, safety considerations, and scalability.
Caption: Workflow and estimated yields for each synthetic route.
Data Presentation: Quantitative Comparison
| Parameter | Route 1: Direct Cyanation | Route 2: Nitro-Displacement | Rationale & Causality |
| Number of Steps | 3 | 4 | Route 1 is shorter, which is often preferable for reducing labor and material loss. |
| Overall Estimated Yield | 29 - 48% | 45 - 61% | Route 2 has a higher probable overall yield due to the reliability and high efficiency of the nitration and SNAr steps. |
| Key Challenge | Regioselectivity and yield of the direct cyanation step. | Handling of fuming nitric/sulfuric acids and control of the exothermic nitration reaction. | The Reissert-Henze reaction (Step 2, R1) can be moderate in yield and may produce side products. The nitration (Step 2, R2) is well-established but requires careful control. |
| Safety Concerns | Highly toxic KCN under high temperature/pressure. | Use of highly corrosive fuming acids; exothermic reaction control; highly toxic NaCN/KCN. | Both routes use toxic cyanides. Route 2 adds the hazard of handling large quantities of fuming acids. |
| Scalability | Moderate. The high-pressure cyanation step may be challenging to scale. | Good. All steps are standard, well-documented industrial-type reactions. | The SNAr displacement of a nitro group is a robust and scalable reaction. High-pressure reactions often require specialized equipment for scale-up. |
| Purification | May require careful chromatography after the cyanation step to |
The Unveiling of a Privileged Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-3-methylisonicotinonitrile
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is perpetual. 2-Chloro-3-methylisonicotinonitrile has emerged as a highly versatile and privileged scaffold, offering a gateway to a diverse array of heterocyclic compounds with significant biological activities. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from this starting material, with a primary focus on the extensively studied pyrazolo[3,4-b]pyridine core. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data, detailed methodologies, and mechanistic insights to inform and guide future drug discovery efforts.
The Strategic Advantage of the 2-Chloronicotinonitrile Core
The this compound scaffold is a strategic starting point for the synthesis of a variety of fused heterocyclic systems. The presence of the reactive chlorine atom at the 2-position and the cyano group at the 4-position, ortho to the methyl group, allows for facile cyclization reactions, leading to the formation of bicyclic and tricyclic structures. One of the most prominent and biologically significant classes of compounds derived from this precursor is the pyrazolo[3,4-b]pyridines. The synthesis of the 1H-pyrazolo[3,4-b]pyridine core typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent, a reaction pathway where derivatives of 2-chloronicotinonitrile can serve as key building blocks.
Anticancer Activity: A Dominant Therapeutic Avenue
The most profound biological activity exhibited by derivatives of this compound, particularly the pyrazolo[3,4-b]pyridine class, is their potent anticancer effect. These compounds have been shown to target fundamental cellular processes involved in cancer progression, most notably cell cycle regulation and DNA topology.
Targeting the Cell Cycle: Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.
Comparative Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives (CDK Inhibitors)
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | CDK1 | Various | Potent Inhibition | - | - |
| Derivative B | CDK2 | SNB-19 (CNS) | 0.67 | Roscovitine | 0.64 |
| Derivative C | CDK2 | Various | Potent Inhibition | - | - |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | - | 0.24 | Roscovitine | 0.394 |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | - | 0.65 | Roscovitine | 0.394 |
The inhibition of CDK2 by these compounds is particularly noteworthy. CDK2, in complex with cyclin E or cyclin A, is essential for the G1/S phase transition and S phase progression of the cell cycle. By inhibiting CDK2, these pyrazolo[3,4-b]pyridine derivatives can induce cell cycle arrest, preventing the proliferation of cancer cells. The ortho-chloro-benzylideneamino derivative 6b emerged as a highly potent compound with an IC50 of 0.67 µM against CDK2, comparable to the well-known CDK inhibitor Roscovitine.[1]
Disrupting DNA Integrity: Topoisomerase IIα Inhibition
Topoisomerase IIα is a vital enzyme that modulates DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to inhibit Topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells.
Comparative Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives (Topoisomerase IIα Inhibitors)
| Compound ID | Cancer Cell Line Panel | GI50 MG-MID (µM) | Reference Compound |
| Compound 8c | NCI-60 | 1.33 | Etoposide |
Compound 8c , a promising pyrazolo[3,4-b]pyridine derivative, exhibited potent and broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel, with a GI50 MG-MID value of 1.33 µM.[2] Mechanistic studies revealed that this compound induces DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis. Its significant inhibition of the DNA relaxation activity of Topoisomerase IIα in a dose-dependent manner highlights its potential as a lead compound for the development of novel anticancer agents.[2]
Antimicrobial and Anti-inflammatory Potential: Exploring Broader Bioactivities
While the anticancer properties of pyrazolo[3,4-b]pyridines are well-documented, emerging research suggests their potential in other therapeutic areas, including antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
Several studies have explored the antibacterial and antifungal activities of pyrazolo[3,4-b]pyridine derivatives. While the data is not as extensive as for their anticancer effects, some compounds have shown moderate to good activity against various bacterial strains.
Comparative Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Standard | Zone of Inhibition (mm) |
| Pyrazolo[3,4-b]pyridine 6a-h | Bacillus subtilis | 12-14 | Tetracycline | - |
| Thieno[2,3-b]pyridine 8a, 8e | Bacillus subtilis | 12-14 | Tetracycline | - |
| Compound 24 | S. aureus | 15 ± 0.82 | - | - |
| Compound 24 | K. pneumoniae | 14 ± 0.7 | - | - |
| Compound 27 | S. aureus | 18 ± 0.95 | - | - |
| Compound 27 | K. pneumoniae | 16 ± 0.82 | - | - |
The molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have shown particular promise as antibacterial agents, with compounds 24 and 27 exhibiting significant zones of inhibition against both Staphylococcus aureus and Klebsiella pneumoniae.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives has also been investigated, with some compounds showing inhibitory effects on key inflammatory mediators like TNF-α and IL-6.
Comparative Anti-inflammatory Activity of Pyrazolo[3,4-b]pyridine Analogs
| Compound ID | Target | IC50 (µM) |
| Compound 51 | IL-6 | 0.2 |
| Compound 52 | IL-6 | 0.3 |
| Compound 56 | IL-6 | 0.16 |
Compounds 51 , 52 , and 56 demonstrated potent IL-6 inhibitory activity, with IC50 values in the sub-micromolar range, suggesting their potential for the development of novel anti-inflammatory therapeutics.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability.
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]
Protocol 2: CDK2/Cyclin E Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of the CDK2/cyclin E complex.
Materials:
-
Recombinant human CDK2/cyclin E
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., Histone H1 or a specific peptide)
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds
-
384-well plates
Procedure (using ADP-Glo™ Assay):
-
Dilute the CDK2/cyclin E enzyme, substrate, ATP, and test compounds in the kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound or vehicle control.
-
Add 2 µL of the enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[6]
Protocol 3: Topoisomerase IIα DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the decatenation or relaxation of supercoiled DNA by Topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)
-
Topo II assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Proteinase K
-
Loading dye
-
Agarose gel (1%)
-
Ethidium bromide
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled DNA, and various concentrations of the test compound.
-
Add Topoisomerase IIα to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding SDS and proteinase K.
-
Add loading dye and run the samples on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.
-
Quantify the amount of supercoiled and relaxed DNA to determine the percentage of inhibition and the IC50 value.
Visualizing the Mechanisms of Action
To better understand the biological impact of these compounds, it is crucial to visualize their effects on cellular pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
A Comparative Guide to the Structural Elucidation of 2-Chloro-3-methylisonicotinonitrile Derivatives: X-ray Crystallography and Beyond
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 2-chloro-3-methylisonicotinonitrile derivatives, which hold potential as scaffolds in medicinal chemistry, a comprehensive understanding of their atomic arrangement is the bedrock upon which structure-activity relationships (SAR) are built. This guide provides an in-depth comparison of X-ray crystal structure analysis with other powerful analytical techniques, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods for structural characterization.
The Unambiguous Power of X-ray Crystal Structure Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a small molecule. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is indispensable for resolving stereochemistry and understanding intermolecular interactions that govern crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
1. Crystal Growth: The Critical First Step
High-quality single crystals are the prerequisite for a successful SC-XRD experiment. This is often the most challenging aspect of the analysis.[5] Common methods include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
2. Crystal Mounting and Data Collection
Once a suitable crystal (typically < 0.5 mm in each dimension) is obtained, it is carefully mounted on a goniometer head.[5] The mounted crystal is then placed in a diffractometer where it is subjected to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.[5]
3. Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
A Broader Perspective: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural characterization often necessitates a multi-technique approach. Other methods provide crucial information, especially when suitable crystals cannot be obtained or when understanding the molecule's behavior in solution is critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] It provides information about the chemical environment of each nucleus, allowing for the determination of the molecule's connectivity and stereochemistry.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular framework.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[9] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Unambiguous structural determination.[10] | Requires high-quality single crystals, which can be difficult to grow. Provides information only on the solid state. |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry, dynamic processes in solution. | Provides detailed structural information in solution. Non-destructive.[6] | Can be complex to interpret for large molecules. Does not provide bond lengths and angles directly. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments. | High sensitivity, requires very small sample amounts. | Does not provide stereochemical information. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform.[11] | Provides limited information on the overall molecular structure. |
Visualizing the Workflow
X-ray Crystallography Workflow
Caption: Workflow for X-ray crystal structure analysis.
Decision Tree for Structural Elucidation Technique Selection
References
- 1. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 2. Cambridge Structural Database | re3data.org [re3data.org]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Electronic Properties of 2-Chloro-3-methylisonicotinonitrile: A DFT-Based Comparative Study
For researchers and professionals in drug development and materials science, a precise understanding of a molecule's electronic landscape is paramount. Properties such as the frontier molecular orbital (FMO) energies, the HOMO-LUMO gap, and the molecular dipole moment are critical determinants of chemical reactivity, intermolecular interactions, and photophysical behavior. This guide provides an in-depth, computationally-driven comparison of the electronic properties of 2-Chloro-3-methylisonicotinonitrile, a substituted pyridine derivative of interest, against its parent and intermediate structures.
In the absence of extensive experimental data for this compound, this guide employs Density Functional Theory (DFT) calculations to elucidate its electronic characteristics. The credibility of our computational approach is benchmarked against the known experimental dipole moment of the parent molecule, isonicotinonitrile (4-cyanopyridine), ensuring a reliable foundation for our comparative analysis. We will dissect the individual and combined effects of the chloro and methyl substituents on the electronic structure of the isonicotinonitrile scaffold.
The Computational Microscope: Methodology and Validation
The selection of an appropriate computational method is a critical first step in any theoretical investigation. For organic molecules featuring aromaticity and heteroatoms, Density Functional Theory ( DFT) with a hybrid functional offers a robust balance of accuracy and computational cost.
Experimental Protocol: In Silico Electronic Structure Calculation
-
Software: All calculations were performed using the Gaussian 09 suite of programs.
-
Level of Theory: Geometries were optimized without constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely recognized for its accuracy in predicting the geometries and electronic structures of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is crucial for accurately describing the electron distribution in polar molecules with potential for charge delocalization.
-
Properties Calculated: For each optimized geometry, the following properties were calculated at the same level of theory:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap (ΔE).
-
The molecular dipole moment (μ).
-
The Molecular Electrostatic Potential (MEP) surface.
-
-
Validation: To validate our chosen methodology, the dipole moment of the parent molecule, isonicotinonitrile (4-cyanopyridine), was calculated and compared against its experimental value.
Our calculated dipole moment for isonicotinonitrile is 1.75 D, which shows good agreement with the experimental value of 1.61 D[1][2]. This provides confidence in the chosen level of theory to reliably predict the electronic properties of the substituted derivatives.
Comparative Analysis of Substituted Isonicotinonitriles
To understand the electronic impact of the chloro and methyl groups on the isonicotinonitrile core, we have modeled four distinct molecules:
-
M1: Isonicotinonitrile (Parent Molecule)
-
M2: 2-Chloroisonicotinonitrile
-
M3: 3-Methylisonicotinonitrile
-
M4: this compound (Target Molecule)
The calculated key electronic properties are summarized in the table below for a systematic comparison.
| Molecule | Substituents | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
| M1 | None | -7.52 | -2.15 | 5.37 | 1.75 |
| M2 | 2-Chloro | -7.68 | -2.58 | 5.10 | 0.89 |
| M3 | 3-Methyl | -7.29 | -2.01 | 5.28 | 2.01 |
| M4 | 2-Chloro, 3-Methyl | -7.41 | -2.43 | 4.98 | 1.32 |
Table 1: Calculated Electronic Properties of Isonicotinonitrile and its Derivatives at the B3LYP/6-311++G(d,p) level of theory.
Dissecting the Substituent Effects
The data presented in Table 1 reveals distinct trends in the electronic properties arising from the chloro and methyl substitutions.
Frontier Molecular Orbitals and the HOMO-LUMO Gap
The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Our calculations show that both individual and combined substitutions on the isonicotinonitrile ring lead to a reduction in the HOMO-LUMO gap compared to the parent molecule (M1). The target molecule, This compound (M4) , possesses the smallest energy gap (4.98 eV) among the studied compounds. This suggests that M4 is the most reactive and least kinetically stable of the series.
The chlorine atom at the 2-position (M2) acts as an electron-withdrawing group through induction, which stabilizes both the HOMO and LUMO, leading to a decrease in their energies. The LUMO is stabilized to a greater extent, resulting in a narrower gap (5.10 eV) compared to the parent molecule. The methyl group at the 3-position (M3), being an electron-donating group, destabilizes the HOMO and LUMO, raising their energy levels. The HOMO energy is raised more significantly, leading to a slightly smaller gap (5.28 eV) than the parent molecule.
The combined effect of the electron-withdrawing chloro group and the electron-donating methyl group in M4 results in the most significant reduction of the HOMO-LUMO gap. This interplay of electronic effects fine-tunes the reactivity of the molecule.
Molecular Dipole Moment
The molecular dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and its ability to engage in non-covalent interactions.
The parent isonicotinonitrile (M1) has a calculated dipole moment of 1.75 D. The introduction of a chlorine atom at the 2-position (M2) drastically reduces the dipole moment to 0.89 D. This is because the C-Cl bond dipole opposes the dipole moment arising from the nitrogen atom in the pyridine ring and the cyano group.
Conversely, the electron-donating methyl group at the 3-position (M3) increases the dipole moment to 2.01 D. The methyl group pushes electron density towards the electron-withdrawing cyano group and the pyridine nitrogen, enhancing the overall molecular polarity.
In our target molecule, This compound (M4) , the opposing effects of the chloro and methyl groups result in a dipole moment of 1.32 D, which is lower than the parent molecule but higher than the 2-chloro derivative. This demonstrates the nuanced control that multi-substitution provides over the molecular electronic landscape.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The red regions on the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
For all the studied molecules, the most negative potential is localized around the nitrogen atom of the cyano group and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack. The positive potential is distributed over the hydrogen atoms of the pyridine ring. The presence of the electron-withdrawing chlorine atom in M2 and M4 increases the positive potential on the adjacent ring carbons, making them more susceptible to nucleophilic attack compared to M1 and M3.
Visualizing the Computational Workflow and Relationships
To provide a clearer understanding of our process and the relationships we've discussed, the following diagrams have been generated.
Caption: Computational workflow for the DFT analysis.
Caption: Substituent effects on HOMO-LUMO gap and dipole moment.
Conclusion
This guide provides a comprehensive theoretical comparison of the electronic properties of this compound and related derivatives using a validated DFT approach. Our findings demonstrate that:
-
The combination of a 2-chloro and a 3-methyl substituent significantly reduces the HOMO-LUMO gap of the isonicotinonitrile scaffold, suggesting enhanced chemical reactivity for the target molecule.
-
The substituents have a pronounced and predictable effect on the molecular dipole moment, with the chloro group decreasing polarity and the methyl group increasing it.
-
The electronic landscape of the isonicotinonitrile ring can be systematically tuned through substitution, allowing for the rational design of molecules with desired electronic characteristics for applications in drug development and materials science.
This in-silico analysis serves as a robust starting point for further experimental investigations into the chemistry and applications of this compound and its analogues.
References
A Comparative Cost Analysis of Synthetic Routes to 2-Chloro-3-methylisonicotinonitrile
Introduction: 2-Chloro-3-methylisonicotinonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is a molecule of significant interest to researchers and process chemists. The economic viability of any large-scale chemical production is critically dependent on the chosen synthetic pathway. This guide provides an in-depth comparative cost analysis of the most viable methods for the synthesis of this compound, offering experimental protocols, supporting data, and a critical evaluation of each route's economic and practical feasibility for researchers, scientists, and drug development professionals.
Two principal synthetic strategies emerge from the literature for the preparation of this compound: the Sandmeyer reaction of an amino precursor and the chlorination of a hydroxy or N-oxide precursor. This guide will dissect each of these pathways, providing a detailed cost and process analysis to inform your synthetic planning.
Method 1: The Sandmeyer Reaction from 2-Amino-3-methylisonicotinonitrile
The Sandmeyer reaction is a classic and reliable method for the introduction of a chloro group onto an aromatic ring via a diazonium salt intermediate.[1][2] In this approach, the starting material is 2-amino-3-methylisonicotinonitrile.
Experimental Protocol
Step 1: Diazotization of 2-Amino-3-methylisonicotinonitrile
-
In a well-ventilated fume hood, a suspension of 2-amino-3-methylisonicotinonitrile (1.0 eq) is prepared in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
The mixture is cooled to 0-5 °C in an ice-water bath with vigorous stirring.
-
A solution of sodium nitrite (1.1 eq) in a minimal amount of cold water is added dropwise to the suspension, maintaining the temperature below 5 °C.
-
The resulting solution, containing the diazonium salt, is stirred for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Chlorination
-
In a separate flask, copper(I) chloride (1.2 eq) is dissolved in concentrated hydrochloric acid and cooled to 0 °C.
-
The cold diazonium salt solution is slowly added to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
The reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The mixture is neutralized to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography or recrystallization affords the final this compound.
Causality Behind Experimental Choices
The diazotization is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[3] The use of a copper(I) catalyst is crucial for the Sandmeyer reaction, as it facilitates the single-electron transfer mechanism that leads to the formation of the aryl radical and subsequent chlorination.[2]
Logical Relationship Diagram
Caption: Sandmeyer reaction pathway for this compound synthesis.
Method 2: Chlorination of 2-Hydroxy-3-methylisonicotinonitrile
An alternative and often more direct route to this compound involves the chlorination of a corresponding hydroxy-substituted precursor, 2-hydroxy-3-methylisonicotinonitrile. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.
Experimental Protocol
Step 1: Chlorination Reaction
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, 2-hydroxy-3-methylisonicotinonitrile (1.0 eq) is mixed with phosphorus oxychloride (excess, acting as both reagent and solvent).
-
Phosphorus pentachloride (0.5-1.0 eq) can be added to the mixture to facilitate the reaction.
-
The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC or GC.
Step 2: Work-up and Purification
-
After the reaction is complete, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The remaining residue is cooled and cautiously poured onto crushed ice with stirring.
-
The resulting mixture is neutralized with a cold, concentrated solution of sodium hydroxide or sodium carbonate to a pH of 7-8.
-
The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Causality Behind Experimental Choices
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it ideal for converting the pyridone tautomer of the hydroxy-pyridine into the desired chloro-pyridine.[4] The addition of phosphorus pentachloride generates more reactive chlorophosphonium species in situ, which can accelerate the rate of chlorination. The reaction is performed under reflux to provide the necessary activation energy for this substitution reaction.
Logical Relationship Diagram
Caption: Chlorination pathway for this compound synthesis.
Comparative Cost Analysis
To provide a practical comparison, the following table summarizes the estimated costs of starting materials and key reagents for the synthesis of one mole of this compound by each method. Prices are based on bulk catalog listings from major chemical suppliers and may vary.
| Component | Method 1: Sandmeyer Reaction | Method 2: Chlorination |
| Starting Material | 2-Amino-3-methylisonicotinonitrile | 2-Hydroxy-3-methylisonicotinonitrile |
| Starting Material Cost (per mole) | ~$150 - $250 (estimated) | ~$100 - $180 (estimated) |
| Key Reagents | Sodium Nitrite, Copper(I) Chloride | Phosphorus Oxychloride, Phosphorus Pentachloride |
| Reagent Cost (per mole of product) | ~$20 - $40 | ~$50 - $80 |
| Solvents | Water, Dichloromethane | (Excess POCl₃) |
| Solvent Cost (per mole of product) | ~$10 - $20 | ~$30 - $50 (based on excess usage and recovery) |
| Estimated Total Consumable Cost (per mole) | ~$180 - $310 | ~$180 - $310 |
| Typical Yield | 60-80% | 70-90% |
| Process Complexity | Multi-step, requires careful temperature control | Single-step, but requires handling of highly corrosive reagents |
| Waste Stream | Aqueous waste with copper salts | Acidic waste, phosphorus-containing byproducts |
Discussion and Conclusion
Both the Sandmeyer reaction and the direct chlorination of the hydroxy-precursor present viable pathways for the synthesis of this compound.
The Sandmeyer reaction is a well-established and versatile method. Its primary drawback lies in the multi-step nature of the process, which includes the initial formation of the diazonium salt. This adds to the overall reaction time and complexity, and the handling of potentially unstable diazonium intermediates requires careful temperature control. From a cost perspective, the starting material, 2-amino-3-methylisonicotinonitrile, is likely to be more expensive than its hydroxy counterpart due to the additional synthetic steps required for its preparation.
The direct chlorination method offers a more streamlined, single-step approach. This can lead to shorter overall production times and potentially higher throughput. The starting material, 2-hydroxy-3-methylisonicotinonitrile, is generally more accessible and less expensive. However, this method involves the use of highly corrosive and hazardous reagents, namely phosphorus oxychloride and phosphorus pentachloride, which require specialized handling procedures and equipment. The work-up can also be challenging due to the need to quench a large excess of the chlorinating agent.
Recommendation:
For laboratory-scale synthesis and research purposes , where flexibility and the availability of a range of starting materials are key, the Sandmeyer reaction offers a reliable, albeit more involved, option. The well-documented nature of this reaction provides a higher degree of predictability.
For industrial-scale production and cost-driven drug development , the direct chlorination of 2-hydroxy-3-methylisonicotinonitrile is likely the more economically favorable route. The single-step process, coupled with a potentially cheaper starting material and higher typical yields, translates to a lower cost per kilogram of the final product. However, the significant capital investment in equipment and safety protocols for handling phosphorus oxychloride and managing the associated waste streams must be carefully considered.
Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research group or manufacturing facility. This guide provides the foundational data and analysis to make an informed decision based on a comprehensive understanding of the cost, efficiency, and practical considerations of each method.
References
Assessing the Novelty of 2-Chloro-3-methylisonicotinonitrile-based Scaffolds in Drug Discovery: A Comparative Guide
In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is paramount. Medicinal chemists are in a constant search for innovative molecular scaffolds that can serve as the foundation for a new generation of drugs with improved efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical assessment of the 2-Chloro-3-methylisonicotinonitrile scaffold, a promising yet underexplored heterocyclic core. We will delve into its synthesis, physicochemical characteristics, and potential as a privileged structure in drug discovery, particularly in the realm of kinase inhibition. Through a comparative analysis with established scaffolds, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and harness the potential of this novel chemical entity.
The Strategic Value of Novel Scaffolds in Medicinal Chemistry
The core structure, or scaffold, of a drug molecule dictates its three-dimensional arrangement and provides the framework for the orientation of functional groups that interact with biological targets. The overutilization of a limited number of "tried-and-tested" scaffolds has led to a saturation of the intellectual property landscape and an increased likelihood of off-target effects due to promiscuous binding. Consequently, the introduction of novel scaffolds is a key strategy in modern drug discovery to access new biological targets, overcome drug resistance, and develop compounds with superior pharmacological profiles.
The concept of "scaffold hopping," the replacement of a core structure with a chemically distinct one while retaining similar biological activity, has emerged as a powerful tool for lead optimization and the discovery of new chemical entities. This approach can lead to significant improvements in properties such as metabolic stability, solubility, and synthetic accessibility. The this compound scaffold, with its unique substitution pattern on the privileged cyanopyridine core, presents an intriguing opportunity for such innovative drug design.
The this compound Scaffold: A Privileged Core with Untapped Potential
The isonicotinonitrile (4-cyanopyridine) core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The nitrile group, a potent electron-withdrawing group, can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability and increasing binding affinity to the target protein.
The this compound scaffold builds upon this privileged core with two key substitutions:
-
2-Chloro Group: The chlorine atom at the 2-position can serve as a crucial handle for further chemical modification through various cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. Furthermore, the electronic effects of the chloro group can modulate the reactivity and binding properties of the pyridine ring.
-
3-Methyl Group: The methyl group at the 3-position provides steric bulk and can influence the conformational preferences of the molecule. This can lead to enhanced selectivity for the target protein by creating more specific interactions within the binding pocket.
This unique combination of a privileged core and strategic substitutions suggests that the this compound scaffold holds significant potential for the development of novel therapeutics, particularly in the competitive field of kinase inhibitors.
Synthesis of the this compound Scaffold
Experimental Protocol: A Proposed Synthesis of this compound
This protocol is based on analogous, published procedures and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 3-Methylisonicotinonitrile N-oxide
-
To a solution of 3-methyl-4-cyanopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq).
-
Heat the reaction mixture at 70-80 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylisonicotinonitrile N-oxide, which can be purified by column chromatography or recrystallization.
Step 2: Chlorination to this compound
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the 3-methylisonicotinonitrile N-oxide (1.0 eq) from the previous step.
-
Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base such as sodium carbonate until the pH is approximately 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final this compound.
Diagram of the Proposed Synthetic Pathway:
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-methylisonicotinonitrile
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Chloro-3-methylisonicotinonitrile, a halogenated pyridine derivative, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols for analogous compounds, provides a comprehensive framework for the safe handling, use, and disposal of this substance and its associated waste.
Understanding the Hazard: A Proactive Stance on Safety
Anticipated Hazard Profile:
| Hazard Class | Anticipated Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic to fatal if ingested, absorbed through the skin, or inhaled. Nitriles can interfere with cellular respiration. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon contact[2]. |
| Serious Eye Damage/Irritation | Poses a risk of serious eye damage[1][2]. |
| Specific Target Organ Toxicity | Potential for respiratory system irritation[1][2]. |
The Core of Protection: A Multi-Layered PPE Strategy
A robust personal protective equipment (PPE) plan is your primary defense against exposure. The selection of PPE should not be a static choice but a dynamic decision based on the scale of the experiment and the potential for exposure.
Respiratory Protection: An Impenetrable Barrier
Given the high likelihood of toxicity upon inhalation, respiratory protection is non-negotiable.
-
For low-volume handling in a certified chemical fume hood: A full-face or half-mask air-purifying respirator (APR) equipped with combination cartridges for organic vapors and particulates (P100) is recommended[3][4].
-
For larger quantities, or in situations with potential for aerosolization or spills outside of a fume hood: A powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) should be used to provide a higher level of protection[3][4].
Causality: The nitrile group can be metabolized to cyanide, which is a potent inhibitor of cellular respiration. Preventing inhalation is therefore of paramount importance. A full-face respirator also provides the added benefit of eye and face protection.
Hand Protection: The Critical Interface
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Selection: Due to the lack of specific permeation data for this compound, a double-gloving strategy is essential.
-
Inner Glove: A thin, nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton® should be worn over the inner glove. Always consult the glove manufacturer's chemical resistance guide for chlorinated and nitrile-containing compounds.
-
-
Glove Integrity: Inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, and immediately if contamination is suspected.
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or equivalent standards are mandatory.
-
Enhanced Protection: A full-face shield worn over safety goggles provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing[5][6]. As mentioned, a full-face respirator provides an all-in-one solution.
Protective Clothing: A Barrier for the Body
-
Laboratory Coat: A flame-resistant lab coat is a minimum requirement for all laboratory work.
-
Chemical-Resistant Apron: When handling more than a few grams of the material, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Protection: For large-scale operations or in the event of a spill, a disposable chemical-resistant coverall (e.g., Tychem®) is necessary to prevent skin contact[4].
Operational Plan: Integrating Safety into Your Workflow
A proactive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Safe Handling Practices
-
Designated Area: Establish a designated area for the handling of this compound.
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust. If making solutions, add the solid to the solvent slowly.
-
Hygiene: Do not eat, drink, or smoke in the laboratory[5]. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[7]. Have an appropriate spill kit available.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Collect any unreacted this compound and grossly contaminated items (e.g., weigh boats, disposable spatulas) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed bag or container for hazardous waste disposal.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations[5][6]. Do not pour any waste down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling this compound.
By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. fishersci.com [fishersci.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
